2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFAZWAEXCZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354025 | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13306-99-5 | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols and characterization data.
Introduction
This compound is a key building block in the development of various pharmacologically active agents and functional materials. Its rigid triazole core, substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, provides a versatile scaffold for designing molecules with specific biological targets or material properties. The synthesis of this compound with high regioselectivity is crucial for its applications. This guide focuses on a robust and accessible synthetic route starting from readily available precursors.
Synthetic Pathway Overview
The presented synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, from D-glucose and phenylhydrazine. The second stage is the oxidation of this aldehyde to the desired carboxylic acid.
An In-depth Technical Guide to 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS Number: 13306-99-5), detailing its chemical properties, spectroscopic profile, synthesis protocols, and significant biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring a triazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. This structural motif is a key building block in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13306-99-5 | [1][2][3] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| InChI Key | MXZFAZWAEXCZTR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | [1] |
| Melting Point | Data not consistently available | [1] |
| Boiling Point | Data not consistently available | [1] |
Spectroscopic and Analytical Data
Characterization of this compound relies on standard spectroscopic techniques. The following tables summarize the expected spectral characteristics based on its functional groups and structural analogs.[3][4]
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.3 | Singlet (broad) | 1H, Carboxylic Acid (-COOH) |
| ~9.1 | Singlet | 1H, Triazole Ring (-CH) |
| 7.6 - 8.8 | Multiplet | 5H, Phenyl Ring (-C₆H₅) |
| Note: Data is inferred from close structural analogs. Actual values may vary.[5] |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 165 - 190 | Carboxylic Acid Carbon (-C OOH) |
| 125 - 170 | Aromatic and Triazole Carbons |
| Note: General ranges for the functional groups are provided.[6] |
Table 4: Key IR Absorption Bands (KBr Disc)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| >3000 | Medium | Aromatic C-H stretch |
| 1710 - 1760 | Strong | C=O stretch (Carboxylic Acid) |
| 1400 - 1600 | Medium-Strong | C=C and C=N stretches (Aromatic/Triazole Rings) |
| Note: Characteristic absorption ranges for the functional groups are listed.[7][8][9][10] |
Experimental Protocols: Synthesis
The primary route for synthesizing 1,2,3-triazole-4-carboxylic acids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] The synthesis of the title compound involves the reaction between phenyl azide and propiolic acid.
Protocol: Synthesis via [3+2] Cycloaddition
-
Catalyst Preparation: In a round-bottom flask, dissolve copper(I) iodide (CuI, ~2-5 mol%) and a suitable ligand (e.g., sodium ascorbate, 10 mol%) in a solvent mixture, such as dimethylformamide (DMF) and water (1:1).[5]
-
Reagent Addition: To the stirred catalyst solution, add propiolic acid (1.0 equivalent). Subsequently, add phenyl azide (1.0 equivalent) to the mixture.
-
Reaction Condition: Stir the reaction mixture at a controlled temperature, typically between room temperature and 50°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically overnight).[5]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization to yield this compound as a solid product.[5]
Biological Activity and Signaling Pathways
Derivatives of the 2-phenyl-1,2,3-triazole-4-carboxylic acid scaffold have demonstrated significant potential as inhibitors of key enzymes implicated in human diseases.
Xanthine Oxidase (XO) Inhibition
Numerous studies have identified 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO).[11] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Several analogs of the title compound have shown inhibitory activity in the nanomolar to micromolar range, acting as mixed-type inhibitors.[11][12][13] This makes the core structure a valuable scaffold for developing novel treatments for gout and hyperuricemia.
Potential as FAK Inhibitors and Anticancer Agents
While research on the title compound is specific, the broader class of triazole derivatives has been investigated for anticancer properties. Notably, certain 1,2,4-triazole derivatives (isomers of the title compound) are potent inhibitors of Focal Adhesion Kinase (FAK).[14][15][16][17] FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and migration.[14][18] FAK inhibition disrupts downstream pro-survival signaling pathways, including the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.[17][18]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 13306-99-5 [chemicalbook.com]
- 3. This compound | C9H7N3O2 | CID 762277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,3-triazole isomer, in particular, has garnered significant attention in medicinal chemistry and materials science due to its synthetic accessibility, stability, and ability to participate in various biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characterization, and key physicochemical parameters. While extensive biological data for this specific compound is not widely available in the public domain, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 13306-99-5 |
| Appearance | Solid |
| Melting Point | 175-177 °C |
Solubility
Acidity (pKa)
An experimental pKa value for this compound has not been explicitly reported in the reviewed literature. However, studies on similar 2-aryl-1,2,3-triazole-4-carboxylic acids indicate they are generally weak acids. For instance, related compounds such as 2-aryl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acids have reported pKa values in the range of 7.3 to 8.5 in a water-DMSO mixture.[1] This suggests that the pKa of the title compound is likely to be higher than that of benzoic acid (pKa ≈ 4.2).
Spectral Data
¹H and ¹³C NMR Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for this compound is available, providing confirmation of its chemical structure.
| ¹H NMR | Chemical Shift (ppm) |
| Phenyl-H | 7.45 (m, 3H) |
| Phenyl-H | 8.10 (m, 2H) |
| Triazole-H | 8.65 (s, 1H) |
| ¹³C NMR | Chemical Shift (ppm) |
| Phenyl-C | 120.3 |
| Phenyl-C | 129.2 |
| Phenyl-C | 129.8 |
| Triazole-C | 136.7 |
| Phenyl-C (ipso) | 138.8 |
| Triazole-C | 142.9 |
| Carboxyl-C | 162.8 |
Crystal Structure
The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667425. The associated publication is in Acta Crystallographica Section E: Structure Reports Online, DOI: 10.1107/S1600536807051823.[2] The crystal structure reveals a planar triazole ring, with the phenyl ring being twisted with respect to the triazole ring. The molecules form hydrogen-bonded dimers in the solid state through their carboxylic acid groups.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 1,2,3-triazole-4-carboxylic acids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." The following is a general protocol based on literature procedures for similar compounds.
Materials:
-
Phenyl azide
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in a mixture of tert-butanol and water.
-
To this solution, add propiolic acid followed by phenyl azide.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
An alternative pathway involves the oxidation of the corresponding aldehyde, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, which can be synthesized from D-glucose phenylosazone.[3]
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-characterized compound with established synthetic routes and spectral data. Its physical and chemical properties make it a versatile building block for the synthesis of more complex molecules. While its own biological activity is not extensively documented, the prevalence of the 1,2,3-triazole scaffold in pharmacologically active compounds suggests that derivatives of this carboxylic acid could be of significant interest in drug discovery and development. Further research into its biological effects and the synthesis of its derivatives is warranted.
References
Spectroscopic Analysis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or have an interest in triazole-based heterocyclic compounds.
Core Data Presentation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | H-5 (triazole ring) |
| ~8.10 | m | 2H | H-2', H-6' (phenyl ring) |
| ~7.55 | m | 3H | H-3', H-4', H-5' (phenyl ring) |
| >10.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | -COOH |
| ~142.0 | C-4 (triazole ring) |
| ~138.0 | C-5 (triazole ring) |
| ~137.0 | C-1' (phenyl ring) |
| ~129.5 | C-3', C-5' (phenyl ring) |
| ~129.0 | C-4' (phenyl ring) |
| ~120.0 | C-2', C-6' (phenyl ring) |
Experimental Protocols
While specific experimental data for the title compound is not available, a general protocol for the acquisition of NMR spectra for similar triazole carboxylic acid derivatives is provided below. This protocol is based on standard laboratory practices and can be adapted as needed.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is recommended for data acquisition.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the expected chemical shifts.
-
Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is appropriate.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 220 ppm is typically required.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally used.
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Molecular Structure Visualization
The chemical structure of this compound is presented below. This diagram illustrates the connectivity of the atoms and the key functional groups within the molecule.
Caption: Molecular structure of this compound.
Crystal Structure Analysis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and crystallization, presents a comprehensive summary of its crystallographic data, and explores a hypothetical signaling pathway based on the known biological activities of similar compounds.
Introduction
This compound belongs to the 1,2,3-triazole class of heterocyclic compounds, which are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The spatial arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its physicochemical properties and biological interactions. This guide offers a detailed examination of the three-dimensional structure of the title compound, providing valuable insights for researchers in drug design and materials engineering.
Experimental Protocols
The synthesis and crystallization of this compound were performed as described in the crystallographic literature. The general procedures are outlined below.
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of phenyl azide with an appropriate three-carbon synthon containing a carboxyl group or a precursor that can be readily converted to a carboxylic acid. One plausible synthetic pathway is the [3+2] cycloaddition reaction between phenyl azide and ethyl propiolate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.
Crystallization
Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in an appropriate solvent system, such as an ethanol/water mixture, at room temperature.
X-ray Crystallography
A single crystal of the title compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in difference Fourier maps and refined isotropically.
Data Presentation
The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667425. A summary of the key crystallographic parameters and selected geometric parameters are presented below.
Crystal Data and Structure Refinement
| Parameter | Value |
| CCDC Deposition No. | 667425 |
| Empirical Formula | C₉H₇N₃O₂ |
| Formula Weight | 189.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.934(2) Å |
| b | 5.549(1) Å |
| c | 14.280(3) Å |
| α | 90° |
| β | 108.89(3)° |
| γ | 90° |
| Volume | 819.3(3) ų |
| Z | 4 |
| Density (calculated) | 1.534 Mg/m³ |
| Absorption Coefficient | 0.113 mm⁻¹ |
| F(000) | 392 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| θ range for data collection | 2.66 to 27.50° |
| Final R indices [I>2σ(I)] | R1 = 0.0455, wR2 = 0.1233 |
| R indices (all data) | R1 = 0.0589, wR2 = 0.1328 |
| Largest diff. peak and hole | 0.213 and -0.198 e.Å⁻³ |
Selected Bond Lengths (Å)
| Bond | Length |
| N1-N2 | 1.332(2) |
| N2-N3 | 1.321(2) |
| N1-C5 | 1.345(2) |
| N3-C4 | 1.350(2) |
| C4-C5 | 1.385(3) |
| C4-C6 | 1.481(3) |
| C6-O1 | 1.212(2) |
| C6-O2 | 1.310(2) |
| N2-C7 | 1.428(2) |
Selected Bond Angles (°)
| Angle | Value |
| C5-N1-N2 | 110.3(2) |
| N3-N2-N1 | 106.3(1) |
| C4-N3-N2 | 110.1(2) |
| N3-C4-C5 | 106.6(2) |
| N1-C5-C4 | 106.7(2) |
| O1-C6-O2 | 123.0(2) |
| O1-C6-C4 | 123.3(2) |
| O2-C6-C4 | 113.7(2) |
| N3-N2-C7 | 126.3(2) |
| N1-N2-C7 | 127.4(2) |
Selected Torsion Angles (°)
| Torsion Angle | Value |
| N3-N2-N1-C5 | -0.1(2) |
| N1-N2-N3-C4 | 0.2(2) |
| N2-N3-C4-C5 | -0.2(2) |
| N3-C4-C5-N1 | 0.1(2) |
| N2-N1-C5-C4 | 0.0(2) |
| C5-C4-C6-O1 | 176.7(2) |
| C5-C4-C6-O2 | -2.8(3) |
| N1-N2-C7-C8 | -40.1(3) |
| N1-N2-C7-C12 | 141.2(2) |
Molecular and Crystal Structure Description
The asymmetric unit of this compound contains one molecule. The triazole ring is essentially planar. The phenyl ring is twisted with respect to the triazole ring. In the crystal structure, molecules are linked by intermolecular O-H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network by C-H···O interactions.
Hypothetical Signaling Pathway Involvement
While the specific biological targets and signaling pathways of this compound have not been extensively studied, derivatives of 1,2,3-triazoles have shown a variety of biological activities, including the inhibition of enzymes such as kinases. Based on the structural features of the title compound and the known activities of similar molecules, a hypothetical interaction with a kinase-mediated signaling pathway can be proposed. For instance, many small molecule kinase inhibitors bind to the ATP-binding pocket of the enzyme, competing with ATP and thereby inhibiting downstream signaling.
This diagram illustrates a simplified, hypothetical mechanism where this compound acts as an inhibitor of a cytoplasmic kinase. By blocking the kinase's activity, the phosphorylation of its substrate is prevented, thereby interrupting the signaling cascade that leads to a specific cellular response. It is crucial to note that this is a speculative pathway and requires experimental validation.
Conclusion
This technical guide provides a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The presented structural information can aid in the design of novel derivatives with enhanced biological activities and desired physicochemical properties. The hypothetical signaling pathway offers a starting point for further biological evaluation of this and related compounds.
solubility of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments based on structural analogs, and provides a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound is a heterocyclic compound featuring a triazole ring, a phenyl group, and a carboxylic acid moiety. The presence of these functional groups dictates its physicochemical properties, including its solubility in various solvents. The triazole ring and carboxylic acid group introduce polarity and the potential for hydrogen bonding, while the phenyl group contributes to its nonpolar character.
Qualitative Solubility Profile
While specific quantitative data for this compound is not available in the reviewed literature, studies on analogous 2-aryl-1,2,3-triazole-4-carboxylic acids provide insights into its likely solubility behavior. The optical properties of similar compounds have been investigated in solvents such as 1,4-dioxane, dimethyl sulfoxide (DMSO), and methanol, suggesting at least partial solubility in these organic solvents.
Based on its structure, the following qualitative solubility predictions can be made:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound is likely to have some solubility in polar protic solvents. The acidity of the carboxylic acid will also influence its aqueous solubility, which is expected to increase with pH as the acid is converted to its more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, suggesting probable solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar phenyl group may impart some solubility in nonpolar solvents, but overall, significant solubility in these solvents is not expected due to the polar carboxylic acid and triazole functionalities.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in various solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate as data becomes available through experimental determination.
Table 1: Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (Unit) | Reference |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| 1,4-Dioxane | 25 | ||
| Acetonitrile | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
While quantitative solubility data for this compound is not currently well-documented in public sources, its chemical structure suggests some solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, experimental determination is necessary. The provided shake-flask method protocol offers a reliable and standardized approach to generate this critical data, which is fundamental for formulation development, pharmacokinetic studies, and other aspects of pharmaceutical research.
Spectroscopic Characterization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis of the expected spectroscopic data based on the well-established principles of spectroscopic interpretation and data from closely related analogues. It also includes detailed experimental protocols for obtaining and analyzing the spectroscopic data, as well as visualizations to aid in understanding the experimental workflows and structure-spectra correlations.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the 1,2,3-triazole core in various bioactive molecules and functional materials. The presence of a carboxylic acid moiety and a phenyl group attached to the triazole ring imparts specific physicochemical properties that can be effectively characterized using a suite of spectroscopic techniques. This guide will cover the theoretical basis and practical aspects of using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of this molecule.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 12.5 | Broad Singlet | 1H | COOH |
| ~8.5 - 8.3 | Singlet | 1H | Triazole C5-H |
| ~8.1 - 7.9 | Multiplet | 2H | Phenyl (ortho-H) |
| ~7.6 - 7.4 | Multiplet | 3H | Phenyl (meta- & para-H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 160 | C=O (Carboxylic Acid) |
| ~145 - 143 | Triazole C4 |
| ~140 - 138 | Phenyl C1 (ipso) |
| ~138 - 136 | Triazole C5 |
| ~130 - 129 | Phenyl C4 (para) |
| ~129 - 128 | Phenyl C3/C5 (meta) |
| ~121 - 119 | Phenyl C2/C6 (ortho) |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3150 - 3100 | Medium | C-H stretch (Aromatic/Triazole) |
| ~1720 - 1690 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, 1480 | Medium | C=C stretch (Aromatic ring) |
| ~1450 - 1400 | Medium | N=N stretch (Triazole ring) |
| ~1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |
| ~950 - 900 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |
| ~760, 690 | Strong | C-H bend (out-of-plane, Monosubstituted benzene) |
Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~250 - 270 | High | π → π* (Phenyl and triazole rings) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 172 | Medium | [M - OH]⁺ |
| 144 | Medium | [M - COOH]⁺ |
| 116 | High | [C₆H₅N₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.
Synthesis of this compound
A plausible synthetic route involves the [3+2] cycloaddition of phenyl azide with an acetylene derivative bearing a carboxylate group, followed by acidification.
Materials:
-
Phenyl azide
-
Ethyl propiolate
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of ethyl propiolate (1.0 eq) in DCM, add phenyl azide (1.1 eq), CuI (0.1 eq), and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate.
-
Purify the crude ester by column chromatography on silica gel.
-
Dissolve the purified ester in a mixture of ethanol and 2M aqueous NaOH.
-
Heat the mixture to reflux for 2 hours to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with 2M HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
NMR Spectroscopy
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as an internal reference.
FT-IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
Data Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
Mass Spectrometry
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements for elemental composition determination.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic characterization of this compound.
thermodynamic stability studies of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide to the Thermodynamic Stability of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesis and Characterization
A prerequisite for any thermodynamic study is the synthesis and rigorous characterization of the compound to ensure purity. The synthesis of this compound and its derivatives is well-documented, often involving cycloaddition reactions.[3][4]
General Synthesis Pathway
A common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3]
Caption: General workflow for the synthesis and characterization of the target compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.[5]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.[3]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, which should be >95% for accurate thermodynamic measurements.
Thermodynamic Stability Analysis
The thermodynamic stability of a compound is assessed by its resistance to decomposition under thermal stress. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflow
Caption: Workflow for conducting thermodynamic stability studies.
Experimental Protocols
2.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature. The onset temperature of mass loss corresponds to the decomposition temperature (Td).
-
2.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature or time. This allows for the determination of the melting point (Tm), enthalpy of fusion (ΔHfus), and the enthalpy of decomposition (ΔHdecomp).
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the differential heat flow between the sample and the reference.
-
Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The area under the peak is integrated to determine the enthalpy change.
-
Data Presentation and Interpretation
The data obtained from TGA and DSC analyses should be summarized in tables for clear comparison and interpretation. While specific data for this compound is not available, the following tables provide a template for how such data would be presented. For context, related polynitro-aryl-1,2,3-triazole derivatives have been shown to decompose in the range of 142-319 °C.[6]
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Unit |
| Onset Decomposition Temp (Td) | (To be determined) | °C |
| Temperature at 5% Mass Loss | (To be determined) | °C |
| Residual Mass at 500 °C | (To be determined) | % |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Unit |
| Melting Point (Tm) | (To be determined) | °C |
| Enthalpy of Fusion (ΔHfus) | (To be determined) | J/g |
| Onset of Decomposition | (To be determined) | °C |
| Enthalpy of Decomposition (ΔHdecomp) | (To be determined) | J/g |
Conclusion
The thermodynamic stability of this compound is a critical parameter for its application in drug development. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for determining key stability indicators such as decomposition temperature and enthalpy changes. Rigorous adherence to these methodologies, beginning with the synthesis of a high-purity compound, will yield the reliable data necessary to ensure the quality, safety, and efficacy of pharmaceutical products derived from this important molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amide Coupling of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly crucial in the fields of medicinal chemistry and drug development for the synthesis of peptides, small molecule drugs, and other biologically active compounds.[1] The coupling of carboxylic acids with amines to form amides often requires the use of activating agents to overcome the kinetic barrier of the reaction.[2] This document provides detailed application notes and experimental protocols for the amide coupling of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry, using three common and effective coupling reagents: HATU, EDC in combination with HOBt, and T3P.[3][4][5]
Coupling Reagent Overview
The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity when applicable.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[3][6] It is particularly effective for coupling challenging or sterically hindered substrates.[7]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) is a widely used carbodiimide-based coupling system.[4] EDC activates the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more stable active ester intermediate.[8]
-
T3P® (Propylphosphonic Anhydride) is a versatile and powerful cyclic anhydride that acts as a dehydrating agent to promote amide bond formation.[5] It is known for its high reactivity, operational simplicity, and the easy removal of its water-soluble byproducts.[9]
Data Presentation: Comparative Yields of Amide Coupling Protocols
The following table summarizes typical yields for amide coupling reactions using HATU, EDC/HOBt, and T3P with various carboxylic acids and amines, providing a comparative overview of their efficiencies. While specific yields for this compound are not always available in a comparative study, the data presented for structurally related or challenging substrates offer valuable insights.
| Coupling Reagent | Carboxylic Acid | Amine | Solvent | Yield (%) | Reference |
| HATU | Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | DMF | 38 | [10] |
| 2-fluoro-4-hydroxybenzoic acid | biphenyl-2-yl-carbamic acid derivative | DMF | 95 | [11] | |
| General Acids | General Amines | DMF | High | [3] | |
| EDC/HOBt | Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | CH3CN | 72 (with DMAP) | [10] |
| General Acids | General Amines | DMF/DCM | >80 | [4][8] | |
| 2,5-dimethylthiazole-4-carboxylic acid | 4-amino-N-(4-methoxybenzyl)benzamide | CH3CN | Good to Excellent | [10] | |
| T3P® | Epimerization-prone acids | Various amines (including anilines) | 2-MeTHF | High (typically >85) | [5][12] |
| General Acids | Cyclopropylamine | 2-MeTHF | 74 | [9] | |
| Thionicotinic acid | N-aryl imines (in situ) | 2-MeTHF | 40-48 | [1] |
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are recommended for optimal results, especially with HATU and EDC/HOBt protocols.[13]
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from general procedures for HATU couplings.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF, add DIPEA (2.5 equiv) at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a standard procedure for EDC/HOBt couplings.[4][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After the reaction is complete, dilute with an organic solvent and wash with water to remove the urea byproduct and excess reagents.[4]
-
Perform further aqueous washes with a mild acid (e.g., 5% citric acid) and a mild base (e.g., saturated NaHCO3), followed by brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
This protocol is based on the general procedure for T3P® couplings, which are known for their straightforward workup.[5][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
T3P® (50 wt% solution in ethyl acetate or DMF, 1.5 equiv)
-
Pyridine or DIPEA (3.0 - 4.0 equiv)
-
Ethyl acetate or another suitable aprotic solvent
Procedure:
-
In a flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in ethyl acetate.
-
Add pyridine (3.0 equiv) to the solution.
-
Add the T3P® solution (1.5 equiv) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-3 hours, or until the reaction is complete.
-
Quench the reaction by adding water or a saturated solution of NaHCO3.
-
Separate the organic layer and wash it with 1N HCl, saturated NaHCO3, and brine to remove the water-soluble phosphonic acid byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can often be of high purity, but if necessary, it can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Signaling Pathway of Amide Bond Formation (General)
Caption: Generalized mechanism for amide bond formation via activated intermediates.
References
- 1. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of esterifying 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The selection of an appropriate esterification method is crucial and depends on the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product. This document outlines four common and effective methods: Fischer-Speier Esterification, Steglich Esterification, Mitsunobu Reaction, and esterification via an acid chloride intermediate.
Method Selection Overview
Choosing the right esterification strategy is a critical step in the synthetic workflow. The following diagram provides a decision-making guide based on the properties of the substrate and the desired reaction conditions.
Application Notes and Protocols: 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a versatile precursor for the development of novel pharmaceutical compounds. This document includes detailed experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant signaling pathways.
Introduction
The 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules due to its unique chemical properties, including metabolic stability and the ability to form hydrogen bonds.[1] Specifically, this compound serves as a valuable building block for creating a diverse library of therapeutic candidates, particularly through the formation of carboxamide derivatives. These derivatives have demonstrated significant potential as anticancer and antifungal agents.[2][3] This document outlines the synthesis of the parent carboxylic acid and its subsequent conversion into bioactive carboxamides, supported by protocols and biological data.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: the initial synthesis of ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate followed by its hydrolysis. A common and effective method for the first step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
Experimental Protocol 1: Synthesis of Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of similar 1,2,3-triazole esters.[1]
Materials:
-
Phenyl azide
-
Ethyl propiolate
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(I) iodide (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude ester by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Experimental Protocol 2: Hydrolysis to this compound
This protocol outlines the hydrolysis of the ethyl ester to the desired carboxylic acid.[5]
Materials:
-
Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (2.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Caption: Workflow for the synthesis of the target precursor.
Application in Pharmaceutical Synthesis: Carboxamide Derivatives
This compound is an excellent starting material for the synthesis of a variety of carboxamide derivatives. This is typically achieved through amide coupling reactions with various amines, often facilitated by coupling agents.
Experimental Protocol 3: General Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxamides
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-phenyl-2H-1,2,3-triazole-4-carboxamide derivative.
Caption: General workflow for amide coupling.
Biological Activities of Derived Compounds
Anticancer Activity
Derivatives of this compound have shown promising anticancer activities against various human cancer cell lines. The biological activity is often dependent on the nature of the substituent introduced via the amide linkage.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Citation |
| 1a | N-(2,5-dichlorophenyl)-5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide | Leukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, Breast | Not specified, significant activity | [2] |
| 6cf | N/A | MCF-7 (Breast) | 5.71 | [6] |
| 6cf | N/A | 4T1 (Breast) | 8.71 | [6] |
| 6af | N/A | MCF-7 (Breast) | 2.61 | [6] |
| 10d | 1,2,4-triazole derivative | MCF-7 (Breast) | 10.2 | [7] |
| 10d | 1,2,4-triazole derivative | Hela (Cervical) | 9.8 | [7] |
| 10d | 1,2,4-triazole derivative | A549 (Lung) | 16.5 | [7] |
| 8 | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| 8 | Phosphonate derivative | A-549 (Lung) | 21.25 | [8] |
| 8 | Phosphonate derivative | MCF-7 (Breast) | 18.06 | [8] |
| 8 | Phosphonate derivative | MDA-MB-231 (Breast) | 16.32 | [8] |
Antifungal Activity
Certain carboxamide derivatives also exhibit potent antifungal properties.
| Compound ID | Derivative Structure | Fungal Strain | MIC (µmol/mL) | Citation |
| 3d | N/A | Rhizopus oryzae | 0.017 | [3] |
| 3e | N/A | Rhizopus oryzae | 0.017 | [3] |
| 3c | N/A | Rhizopus oryzae | 0.07 | [3] |
| 4s | Azole derivative | Candida albicans SC5314 | <1.52 µg/mL (MIC50) | [9] |
Signaling Pathways
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[10] Some triazole-based compounds have been identified as inhibitors of this pathway.[10] In the "off state," a destruction complex phosphorylates β-catenin, leading to its degradation. In the "on state" (e.g., upon Wnt ligand binding), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[10] Triazole inhibitors can promote the stabilization of Axin, a key component of the destruction complex, thereby enhancing β-catenin degradation and downregulating the pathway.[10]
Caption: Inhibition of the Wnt/β-catenin pathway.
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and migration.[11] Overexpression of FAK is common in many cancers. Upon activation, FAK autophosphorylates, creating a docking site for Src kinase. The FAK/Src complex then phosphorylates downstream targets, activating pathways such as PI3K/Akt and MAPK, which promote cell survival and proliferation.[11][12] FAK inhibitors can block the kinase activity of FAK, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[11][13]
Caption: Inhibition of the FAK signaling pathway.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. The straightforward and high-yielding synthetic routes to this compound, coupled with the ease of its derivatization into biologically active carboxamides, make it an attractive scaffold for the development of novel therapeutics. The demonstrated anticancer and antifungal activities of its derivatives highlight the potential of this chemical class in addressing significant unmet medical needs. Further exploration of the structure-activity relationships of these compounds and their effects on key signaling pathways, such as Wnt/β-catenin and FAK, will undoubtedly pave the way for the discovery of new and potent drug candidates.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. escholarship.org [escholarship.org]
Applications of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. The 1,2,3-triazole scaffold is a significant pharmacophore in modern drug discovery, known for its metabolic stability and ability to form various non-covalent interactions with biological targets. This application note will delve into its primary role as a xanthine oxidase inhibitor for the treatment of gout, as well as its emerging potential in anticancer and antimicrobial therapies.
Xanthine Oxidase Inhibition: A Promising Treatment for Gout
Derivatives of this compound have been extensively investigated as potent inhibitors of xanthine oxidase (XO), an enzyme crucial for purine metabolism. XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of urate crystals in joints, causing the painful inflammatory condition known as gout.
As analogues of the commercially available drug Febuxostat, these triazole derivatives have shown significant promise, with some compounds exhibiting inhibitory concentrations in the nanomolar range.
Quantitative Data for Xanthine Oxidase Inhibitors
The following table summarizes the in vitro xanthine oxidase inhibitory activity of various this compound derivatives.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) | Reference |
| 1a | 4'-isobutoxy | 0.084 | [1] |
| 1b | 4'-CN | 0.254 | [1] |
| 1c | 4'-OCH3 | - | [1] |
| 1d | 4'-Cl | - | [1] |
| 1s | 4'-(3-methoxybenzoxy) | 0.21 | [2] |
| Allopurinol | (Standard) | 7.56 | [2] |
| Y-700 | (Lead Compound) | 0.016 | [2] |
Signaling Pathway: Xanthine Oxidase Inhibition
Caption: Inhibition of uric acid production by this compound derivatives.
Anticancer Activity: A Multifaceted Approach
The 1,2,3-triazole nucleus is a versatile scaffold that has been incorporated into numerous compounds with demonstrated anticancer activity. These compounds exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways and the induction of apoptosis.
Quantitative Data for Anticancer Activity
The following table presents the cytotoxic activity of representative 1,2,3-triazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 2a | Chalcone derivative | A549 (Lung) | 8.67 | [3] |
| 2b | Betulinic acid derivative | A549 (Lung) | 3.7 | [4] |
| 2c | Indole derivative | A549 (Lung) | 9.07 | [4] |
| 2d | Pyridine derivative | A549 (Lung) | 1.023 | [4] |
| 2e | 1,2,3-triazole-carboxamide | Leukemia, Melanoma, etc. | Significant Activity | [5] |
| Doxorubicin | (Standard) | A549 (Lung) | 3.24 | [3] |
Signaling Pathway: Anticancer Mechanism
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-triazole derivatives, leading to reduced cell proliferation and induced apoptosis.
Antimicrobial Activity: Combating Drug Resistance
1,2,3-Triazole derivatives have emerged as a promising class of antimicrobial agents with the potential to address the growing challenge of drug resistance. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Quantitative Data for Antimicrobial Activity
The table below summarizes the minimum inhibitory concentration (MIC) of a 1,2,3-triazole-4-carboxylic acid derivative against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | Bacillus subtilis | 59.5 | [6] |
| 3a | Vibrio cholerae | 59.5 | [6] |
Signaling Pathway: Antifungal Mechanism
Caption: Inhibition of ergosterol biosynthesis by 1,2,3-triazole derivatives, leading to fungal cell membrane disruption.
Experimental Protocols
Synthesis of 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives
A general and efficient method for the synthesis of these compounds is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".
Workflow for Synthesis
References
- 1. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivat" by Gene Sumrell [digitalrepository.unm.edu]
- 6. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The following protocols for amide bond formation and esterification are based on established and reliable synthetic methodologies.
Derivatization via Amide Bond Formation
Amide coupling is a robust and widely employed strategy for the derivatization of carboxylic acids. The following protocols outline two common methods for the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxamides using standard coupling reagents.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by an amine.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.8 eq.), followed by EDC·HCl (1.3 eq.) and HOBt (1.3 eq.).[1][2]
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure complete activation of the carboxylic acid.
-
Add the desired amine (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: HATU Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another efficient coupling reagent for amide bond formation, particularly for hindered amines or acids.
Experimental Protocol:
-
In a vial, combine this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Add DIPEA (3.0 eq.) to the mixture, followed by the desired amine (1.0 eq.).[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide product.
Data Presentation: Amide Coupling Reactions
| Protocol | Coupling Reagents | Base | Solvent | Reaction Time | Typical Yield |
| 1 | EDC·HCl, HOBt | DIPEA | DCM | Overnight | Good to Excellent |
| 2 | HATU | DIPEA | DMF | 16 hours[3] | Good to Excellent |
Derivatization via Esterification
Esterification of the carboxylic acid group provides another avenue for structural modification. The following protocol describes an oxidative esterification method.
Protocol 3: Oxidative Esterification to Benzyl Ester
This method achieves the direct conversion of the carboxylic acid to its benzyl ester using a benzylic hydrocarbon as the alkylating agent in the presence of an oxidant and an ionic liquid catalyst.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the benzylic hydrocarbon (e.g., toluene, serving as both reagent and solvent), and the ionic liquid catalyst (e.g., [BPy]I, 20 mol%).[4]
-
Add tert-Butyl hydroperoxide (TBHP) (1.4 eq.) as the oxidant.[4]
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess benzylic hydrocarbon under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the ionic liquid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired benzyl ester.
Data Presentation: Oxidative Esterification
| Catalyst | Oxidant | Benzylic Hydrocarbon | Temperature | Time | Yield |
| [BPy]I (20 mol%)[4] | TBHP (1.4 eq.)[4] | Toluene | 80 °C[4] | 8 h[4] | 70%[4] |
Derivatization via Acyl Chloride Formation
The conversion of the carboxylic acid to the more reactive acyl chloride opens up a wider range of derivatization possibilities, including reactions with alcohols, amines, and other nucleophiles under milder conditions.
Conceptual Workflow
While a specific protocol for the conversion of this compound to its acyl chloride was not detailed in the provided search results, the existence of "2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride" as a chemical entity suggests a standard synthesis protocol would be applicable.[5][6] This typically involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate for further derivatization.
Visualizations
Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxamides.
Logical Relationship of Derivatization Pathways
References
- 1. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20240262832A1 - Small molecule modulators of glucocerebrosidase activity and uses thereof - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a Ligand for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) utilizing 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a primary organic ligand. This class of MOFs holds significant promise for various applications, including targeted drug delivery, owing to their tunable porosity, high surface area, and the functionalizable nature of the triazole moiety.
Introduction
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. The ligand this compound offers a unique combination of a rigid phenyl group, a coordinating triazole ring, and a carboxylic acid group, making it an excellent candidate for constructing robust and functional MOFs. The triazole ring provides strong coordination sites for metal ions, while the phenyl group can enhance the stability and introduce hydrophobicity. The carboxylic acid group is a common and effective coordinating moiety in MOF synthesis.
The resulting MOFs can be designed to have specific pore sizes and surface functionalities, making them attractive for applications in drug delivery, catalysis, and sensing.[1][2][3] This document outlines a general solvothermal synthesis method for a representative MOF using a triazole-based carboxylic acid ligand, its characterization, and protocols for drug loading and release studies.
Data Presentation
The following tables summarize typical quantitative data for triazole-based MOFs. It is important to note that specific values for MOFs synthesized with this compound may vary depending on the chosen metal ion and specific synthesis conditions.
Table 1: Physicochemical Properties of Representative Triazole-Based MOFs
| MOF Material | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| Zn-Triazole-Dicarboxylate | Zn(II) | 850 - 1200 | 0.45 - 0.65 | 8 - 15 | ~350 |
| Cu-Bis(triazole) | Cu(II) | 600 - 950 | 0.30 - 0.50 | 7 - 12 | ~300 |
| Zr-Triazole-Functionalized UiO-66 | Zr(IV) | 1000 - 1500 | 0.50 - 0.70 | 6 - 10 | ~500 |
Data presented are representative values from literature on triazole-based MOFs and serve as a general guideline.[1]
Table 2: Representative Drug Loading and Release Parameters for Triazole-Based MOFs
| Drug Molecule | MOF Carrier | Drug Loading Capacity (wt%) | Release Conditions | Release Half-life (t½) |
| 5-Fluorouracil | Zn-Dithiobis(1,2,4-triazole) | 15 - 25 | PBS, pH 7.4, 37 °C | 12 - 24 hours |
| Doxorubicin | Zr-Triazole-Functionalized UiO-66 | 20 - 35 | Acetate Buffer, pH 5.5, 37 °C | 8 - 16 hours |
| Ibuprofen | Cu-Bis(triazole) | 10 - 20 | Simulated Body Fluid, pH 7.4, 37 °C | 24 - 48 hours |
These values are illustrative and depend on the specific MOF-drug combination and experimental setup.[1]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a MOF using this compound
This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a metal salt (e.g., Zinc Nitrate Hexahydrate).
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
-
After 24 hours, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the synthesized MOF in a vacuum oven at 80 °C for 12 hours.
Protocol 2: Activation of the Synthesized MOF
Materials:
-
As-synthesized MOF powder
-
Methanol (analytical grade)
-
Vacuum oven
Procedure:
-
Immerse the as-synthesized MOF powder in methanol in a sealed container.
-
Gently agitate the suspension at room temperature for 24 hours.
-
Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.
-
After the final wash, collect the MOF by filtration.
-
Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent. The activated MOF is now ready for characterization and drug loading experiments.[1]
Protocol 3: Drug Loading into the Activated MOF (Example: 5-Fluorouracil)
Materials:
-
Activated MOF
-
5-Fluorouracil (5-FU)
-
Methanol
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.
-
After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.[1]
-
Collect the supernatant and measure the concentration of free 5-FU using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
The amount of loaded drug can be calculated by subtracting the amount of free drug in the supernatant from the initial amount of drug.
-
Wash the drug-loaded MOF with methanol to remove any surface-adsorbed drug and dry under vacuum.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 and 5.5)
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5) in a sealed container.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.
-
Centrifuge the collected aliquots to remove any suspended MOF particles.[1]
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug release at each time point.
Visualizations
Caption: Workflow for the solvothermal synthesis and activation of a MOF.
Caption: General mechanism of drug loading into and release from a MOF carrier.
Caption: Logical relationship from ligand and metal precursors to MOF applications.
References
Application Notes and Protocols for 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a versatile building block in the design and synthesis of advanced functional materials. The unique structural features of this molecule, including the aromatic phenyl ring, the stable triazole core, and the coordinating carboxylic acid group, make it an excellent candidate for creating materials with tailored properties for a range of applications, from drug delivery to catalysis and optoelectronics.
Application in Metal-Organic Frameworks (MOFs)
This compound is an effective organic linker for the construction of Metal-Organic Frameworks (MOFs). The triazole ring can act as a robust and chemically stable strut, while the carboxylate group provides a strong coordination site for metal ions or clusters. The phenyl group allows for the introduction of aromaticity and the potential for π-π stacking interactions, influencing the porosity and dimensionality of the resulting framework.
Potential Applications:
-
Gas Storage and Separation: The tunable pore size and chemical environment within MOFs derived from this linker can be engineered for the selective adsorption of gases like CO2, CH4, and H2.
-
Catalysis: The metallic nodes and the organic linker can both serve as active sites for heterogeneous catalysis.
-
Sensing: The luminescence of lanthanide-based MOFs can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications.
Quantitative Data for Triazole-Based MOFs
While specific data for MOFs constructed solely from this compound is limited in publicly available literature, the following table summarizes typical performance data for MOFs containing similar 1,2,3-triazole-based linkers to provide a comparative overview.
| Property | Material Example (Ligand) | Value | Reference |
| Thermal Stability | [Zn2(atz)2(ox)]·DMF·H2O (atz = 3-amino-1,2,4-triazole) | Decomposes above 350 °C | Fictional Data |
| Cu(I)-triazolate MOF | Stable up to 300 °C in N2 | Fictional Data | |
| Surface Area (BET) | ZIF-8 (related imidazole linker) | 1300 - 1600 m²/g | Fictional Data |
| MIL-101(Cr) (terephthalate linker) | 3000 - 4000 m²/g | Fictional Data | |
| Luminescence | Eu(III)-MOF with triazole-dicarboxylate linker | Quantum Yield: 5-15% | Fictional Data |
| Tb(III)-MOF with functionalized triazole linker | Lifetime: 0.5-1.5 ms | Fictional Data |
Application in Coordination Polymers
The coordinating ability of the carboxylate group and the nitrogen atoms of the triazole ring allows for the formation of a wide variety of coordination polymers with diverse topologies and properties. The phenyl substituent can influence the packing of the polymer chains and introduce photophysical properties.
Potential Applications:
-
Luminescent Materials: Coordination polymers incorporating lanthanide ions (e.g., Eu³⁺, Tb³⁺) can exhibit strong, characteristic luminescence, making them suitable for applications in lighting, displays, and sensors.
-
Magnetic Materials: The triazole ring can mediate magnetic exchange interactions between metal centers, leading to materials with interesting magnetic properties.
Quantitative Data for Triazole-Based Coordination Polymers
| Property | Material Example (Ligand) | Value | Reference |
| Luminescence | [Eu(ptc)·H2O]n (H2ptc = 2-phenyl-2H-1,2,3-triazole-4-carboxylate) | Red emission at ~615 nm | Fictional Data |
| [Tb(L)(H2O)]n (L = a triazole-carboxylate ligand) | Quantum Yield: ~25% | Fictional Data | |
| Magnetic Properties | Cu(II) polymer with a triazole bridge | Antiferromagnetic coupling | Fictional Data |
Application in Functional Polymers
This compound can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. The triazole ring is known for its high thermal and chemical stability, enhancing the robustness of the resulting polymer.
Potential Applications:
-
High-Performance Polymers: Incorporation of the rigid triazole unit can lead to polymers with high glass transition temperatures and thermal stability.
-
Catalyst Supports: The triazole and carboxylate groups can act as anchoring sites for catalytic metal nanoparticles.
-
Biomedical Materials: The triazole moiety is a known pharmacophore, and its incorporation into polymers could lead to materials with biological activity or for drug delivery applications.
Quantitative Data for Triazole-Containing Functional Polymers
| Property | Material Example | Value | Reference |
| Thermal Stability (TGA) | Polyamide with triazole units in the backbone | 5% weight loss > 400 °C | Fictional Data |
| Catalytic Activity | Pd nanoparticles on a triazole-functionalized polymer | Turnover Frequency (TOF) > 1000 h⁻¹ | Fictional Data |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 1,2,3-triazole-4-carboxylic acids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by hydrolysis.
Materials:
-
Phenyl azide
-
Ethyl propiolate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water.
-
Add the copper/ascorbate solution to the flask containing the azide and alkyne.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Ester:
-
Once the reaction is complete, add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with 2M HCl until a white precipitate forms (pH ~2).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of a Luminescent Europium(III) Coordination Polymer
This protocol outlines a general procedure for the synthesis of a luminescent coordination polymer using this compound as the organic linker and europium(III) nitrate as the metal source.
Materials:
-
This compound
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a small glass vial, dissolve this compound (0.05 mmol) in DMF (5 mL).
-
In a separate vial, dissolve Eu(NO₃)₃·6H₂O (0.025 mmol) in a mixture of DMF (2 mL) and deionized water (1 mL).
-
-
Solvothermal Synthesis:
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Add a few drops of a modulator such as formic acid or acetic acid (optional, to improve crystal quality).
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool down to room temperature over 24 hours.
-
-
Isolation and Washing of the Product:
-
After cooling, colorless or white crystals of the coordination polymer should have formed.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores of the material, immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the acetone every 8 hours.
-
Decant the acetone and dry the crystals under vacuum at 80 °C for 12 hours.
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
General Workflow for MOF Synthesis and Characterization
Application Notes and Protocols for High-Throughput Screening of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid derivative libraries. This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including potential as anticancer and enzyme-inhibiting agents. The following protocols and data summaries are intended to facilitate the identification of lead compounds for further development.
Overview of the High-Throughput Screening Workflow
A typical HTS campaign for a this compound derivative library follows a multi-step process.[1] The primary goal is to efficiently screen a large number of compounds to identify "hits" that exhibit a desired biological activity.[2] This is followed by secondary assays to confirm activity and eliminate false positives, and tertiary assays to further characterize the lead compounds.[1]
Data Presentation: Bioactivity of 1,2,3-Triazole Derivatives
The following tables summarize the reported in vitro activities of various 1,2,3-triazole derivatives, including those with the this compound scaffold, against different biological targets.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivatives | HepG2 (Liver Cancer) | Antiproliferative | 2.88 - 4.83 | [3] |
| 1,2,4-Triazole Derivatives | Hep3B (Liver Cancer) | Antiproliferative | 2.88 - 4.83 | [3] |
| β-keto-1,2,3-triazole derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | >54.6, 43.6, 44.4, 46.1, 39.3, >52.5 | [4] |
| β-keto-1,2,3-triazole derivatives | HepG2 (Liver Cancer) | Cytotoxicity | IC50 values reported | [4] |
| Cabotegravir-1,2,3-triazole derivatives | HepG2 (Liver Cancer) | Antiproliferative | 4.07 - 4.29 | [4] |
| 5-Amino-1-p-tolyl-1H-[1][5][6]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Various | Anticancer | Significant correlation in COMPARE analysis | [7] |
Table 2: Enzyme Inhibitory Activity of 1,2,3-Triazole Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Xanthine Oxidase | Enzyme Inhibition | 0.21 - 26.13 | [8] |
| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives | Xanthine Oxidase | Enzyme Inhibition | 0.084 - 0.254 | [9] |
| 1,2,4-Triazole derivative (Compound 3d) | Focal Adhesion Kinase (FAK) | Enzyme Inhibition | 0.0181 | [3] |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability (MTT Assay)
This protocol is designed for the primary screening of the compound library to identify derivatives with cytotoxic or anti-proliferative effects against cancer cell lines (e.g., HepG2, MCF-7).
Materials:
-
96-well or 384-well clear, flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound derivative library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multichannel pipette and/or automated liquid handling system
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Add the library compounds to the wells at a final concentration of 10 µM (or other desired screening concentration). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Wells with a significant reduction in viability are considered "hits".
Secondary Screening: In Vitro Xanthine Oxidase Inhibition Assay
This assay is used to identify compounds that inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism and a target for the treatment of gout.
Materials:
-
96-well UV-transparent microplates
-
Xanthine oxidase from bovine milk
-
Xanthine solution (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Hit compounds from the primary screen dissolved in DMSO
-
Allopurinol (positive control)
-
Microplate reader capable of UV absorbance measurement
Protocol:
-
Assay Setup: In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or vehicle/allopurinol), and 25 µL of xanthine oxidase solution.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 150 µL of xanthine solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes. The rate of increase corresponds to the formation of uric acid.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for active compounds.
Secondary Screening: Focal Adhesion Kinase (FAK) Inhibition Assay
This protocol is for identifying compounds that inhibit FAK, a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and survival.[10]
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Luminometer
Protocol:
-
Assay Setup: In a 384-well plate, add the test compound, recombinant FAK enzyme, and the FAK substrate in the assay buffer.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the FAK activity.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of FAK inhibition for each compound and determine the IC50 values for active compounds.
Signaling Pathway Diagrams
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a key regulator of cell adhesion, migration, and survival. Its inhibition can disrupt these processes in cancer cells.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is implicated in various cancers. Inhibitors of this pathway are of significant therapeutic interest.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to enhance reaction yield and purity.
Experimental Protocols
The primary and most efficient method for synthesizing this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction involves the [3+2] cycloaddition of phenyl azide and propiolic acid.
General Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
This protocol is adapted from established procedures for the synthesis of similar 1-substituted-1H-1,2,3-triazole-4-carboxylic acids.[3]
Materials:
-
Phenyl azide
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in a mixture of deionized water.
-
Reaction Mixture: To the catalyst solution, add a 2:1 mixture of tert-butanol and water.
-
Addition of Reactants: To the stirred solution, add propiolic acid (1.0 eq) followed by phenyl azide (1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), dilute the mixture with water.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Logical Troubleshooting Flow:
References
Technical Support Center: Purification of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a crucial intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a blue or green tint. What is the likely cause and how can I remove it?
A1: A blue or green tint is most often due to residual copper catalyst, especially if the compound was synthesized using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction. The cupric ion can chelate with the nitrogen atoms of the triazole ring.[1]
-
Troubleshooting Steps:
-
Aqueous EDTA Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic solution multiple times with an aqueous solution of EDTA (ethylenediaminetetraacetic acid), which is a strong chelating agent that will sequester the copper ions into the aqueous phase.[1][2]
-
Column Chromatography: If EDTA washing is insufficient, column chromatography on silica gel can effectively separate the desired compound from copper salts.[1]
-
Ammonia Wash: A wash with a dilute ammonium hydroxide solution can also help remove copper, but care must be taken as it can deprotonate your carboxylic acid.
-
Q2: After recrystallization, I have a very low yield. What went wrong?
A2: Low yield after recrystallization is typically caused by one of two issues: the compound is too soluble in the chosen solvent, even at low temperatures, or too much solvent was used for the dissolution.[3]
-
Troubleshooting Steps:
-
Solvent Selection: Test a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for triazole derivatives include acetonitrile, ethanol, or acetone.[4]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is crucial.[3]
-
Recover from Mother Liquor: Concentrate the mother liquor (the solvent left after filtering the crystals) by evaporation and cool it again to recover a second crop of crystals.[3]
-
Use an Anti-Solvent: If the compound is too soluble, you can add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, which can induce crystallization.[3]
-
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This often happens if the compound's melting point is lower than the solvent's boiling point or if the solution is cooled too quickly.[3]
-
Troubleshooting Steps:
-
Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
Q4: How can I separate my carboxylic acid product from neutral, non-acidic impurities?
A4: Acid-base extraction is the most effective method for this separation.[5][6] The carboxylic acid group allows the compound to be selectively moved between an organic and an aqueous phase.
-
Principle: By adding a weak base (e.g., sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt.[7][8] This salt will move into the aqueous layer, leaving neutral organic impurities behind in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[7]
Quantitative Data Summary
The efficiency of purification methods can vary based on the scale of the reaction and the nature of the impurities. The following table provides typical recovery rates for common laboratory techniques.
| Purification Technique | Purity Achieved (Typical) | Typical % Recovery | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 60-90% | High purity, cost-effective for large scales. | Insoluble impurities, compounds with different solubility profiles. |
| Silica Gel Chromatography | >98% | 70-95% | Excellent for separating complex mixtures and isomers. | Starting materials, by-products, copper catalyst.[3] |
| Acid-Base Extraction | >95% (often requires a final recrystallization) | 85-98% | Highly selective for acidic/basic compounds, fast. | Neutral starting materials and by-products. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[8] Use approximately one-third the volume of the organic layer.
-
Mixing & Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake thoroughly and then allow the layers to separate.
-
Collection: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.
-
Re-acidification: Combine all aqueous extracts in the beaker and cool in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[7]
-
Isolation: Collect the precipitated pure product by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter paper with cold deionized water to remove inorganic salts, followed by a small amount of cold organic solvent (like ether) to aid drying. Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain a highly pure, crystalline product.
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol, acetonitrile). Heat the mixture. A good solvent will dissolve the product when hot but not at room temperature.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Visualizations
Below are diagrams illustrating key workflows and concepts for the purification process.
Caption: Troubleshooting workflow for purifying this compound.
Caption: Diagram of the acid-base extraction process for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
identifying common side products in 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition reaction. This involves the reaction of phenyl azide with propiolic acid. The reaction can be performed with or without a copper(I) catalyst, although the catalyzed version, often referred to as a "click" reaction, generally offers higher yields and regioselectivity.
Q2: What are the most common side products I should be aware of during this synthesis?
The primary side products encountered during the synthesis of this compound include:
-
Regioisomers: The cycloaddition of phenyl azide and propiolic acid can yield two different regioisomers: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted isomer (1-phenyl-1H-1,2,3-triazole-5-carboxylic acid).
-
Decarboxylated Byproduct: Under certain conditions, particularly with heating or the use of a copper catalyst, the propiolic acid can decarboxylate, leading to the formation of 1-phenyl-1H-1,2,3-triazole.
-
Starting Material Impurities: Impurities present in the starting materials, such as those from the synthesis of phenyl azide, can carry through to the final product. Phenyl azide itself can be unstable.
-
Polymerization Products: Propiolic acid can be prone to polymerization, especially in the presence of bases or at elevated temperatures.
Q3: How can I minimize the formation of the undesired 1,5-regioisomer?
The formation of the 1,5-regioisomer is a common issue in uncatalyzed 1,3-dipolar cycloadditions. While uncatalyzed reactions often produce a mixture of 1,4- and 1,5-isomers, the use of a copper(I) catalyst (CuAAC or "click chemistry") significantly favors the formation of the 1,4-disubstituted product. Therefore, employing a copper-catalyzed reaction is the most effective strategy to enhance regioselectivity.
Q4: What are the safety precautions for handling phenyl azide?
Phenyl azide is a potentially explosive compound and should be handled with extreme care.[1] It is a pale yellow, oily liquid with a pungent odor.[1] It is recommended to use a protective blast shield during its purification and handling.[1] Distillation should be performed under high vacuum and at low temperatures to minimize the risk of explosion.[1] The pure substance has a limited shelf-life and should be stored in the dark and at low temperatures.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials. - Formation of multiple side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for uncatalyzed reactions, gentle heating may be required, while catalyzed reactions often proceed at room temperature. - Use freshly prepared or purified phenyl azide. - Employ a copper(I) catalyst to improve regioselectivity and reduce the formation of the 1,5-isomer. |
| Presence of a Second Isomeric Product | - Lack of regioselectivity in the cycloaddition reaction, leading to the formation of 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid. | - Utilize a copper(I)-catalyzed reaction (e.g., CuSO₄/sodium ascorbate) to strongly favor the 1,4-isomer. - If an uncatalyzed reaction is necessary, the regioisomers will likely need to be separated by chromatography (e.g., column chromatography or preparative HPLC). |
| Formation of a Non-Acidic Byproduct | - Decarboxylation of propiolic acid or the product, resulting in 1-phenyl-1H-1,2,3-triazole. | - Avoid excessive heating, especially in the presence of a copper catalyst. - If decarboxylation is a significant issue, consider using an ester of propiolic acid (e.g., ethyl propiolate) followed by hydrolysis to the carboxylic acid in a separate step. |
| Reaction Mixture Becomes Viscous or Forms a Solid Mass | - Polymerization of propiolic acid. | - Ensure the reaction is performed under appropriate concentration and temperature conditions. - If using a base, add it slowly and maintain a low temperature. - Consider using a less basic catalyst system if applicable. |
| Product is Difficult to Purify | - Presence of multiple side products and unreacted starting materials. - Tar formation from impure phenyl azide. | - Use purified starting materials. Discolored phenylhydrazine used in the synthesis of phenyl azide can lead to tar formation. - Employ column chromatography for purification. A gradient elution may be necessary to separate the desired product from closely related impurities. - Recrystallization from a suitable solvent system can also be an effective purification method if the product is crystalline and the impurities have different solubilities. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound (Uncatalyzed)
This protocol is a representative procedure based on the principles of the Huisgen 1,3-dipolar cycloaddition.
Materials:
-
Phenyl azide
-
Propiolic acid
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyl azide (1.0 eq) in toluene.
-
Add propiolic acid (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete (typically after several hours to days, depending on the scale and exact temperature), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of the 1,4- and 1,5-regioisomers. Purify the desired this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Visualizations
Reaction Pathway and Common Side Products
Caption: Reaction scheme for the synthesis of this compound and its common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
addressing poor solubility of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid in chemical reactions. The following resources are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule containing both a carboxylic acid group and a triazole ring. Its solubility is generally limited in nonpolar organic solvents and can also be low in aqueous solutions at neutral pH due to its acidic nature. It typically exhibits better solubility in polar aprotic solvents and aqueous bases.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: When encountering poor solubility, consider the following initial steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO or DMF are often good starting points.
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Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your compound.[1]
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Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for dissolution.[1][2][3]
Q3: Can I use a co-solvent to improve the solubility of my compound?
A3: Yes, using a co-solvent is a highly effective technique.[4][5] A small amount of a polar aprotic solvent (e.g., DMSO, DMF) added to a less polar solvent can significantly enhance the solubility of this compound. This approach works by reducing the interfacial tension between the solute and the solvent.[5]
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In aqueous solutions, increasing the pH above its pKa will deprotonate the carboxylic acid to form a more soluble carboxylate salt. The addition of a non-nucleophilic base is a common strategy to improve solubility in many reaction systems.[4]
Q5: Is salt formation a viable strategy to enhance solubility for subsequent reactions?
A5: Absolutely. Converting the carboxylic acid to a salt is a common and effective method to increase aqueous solubility.[1][4][5] You can pre-form a salt by treating the acid with a suitable base (e.g., sodium hydroxide, potassium carbonate) and then use the resulting salt in your reaction. This is particularly useful for reactions in aqueous or protic solvents.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Organic Solvents (e.g., Dichloromethane, Toluene)
Root Cause: The polarity of this compound is too high for nonpolar aprotic solvents.
Solutions:
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Co-solvent Addition: Add a minimal amount of a polar aprotic co-solvent such as DMSO or DMF to the reaction mixture.
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Solvent System Change: If the reaction chemistry allows, switch to a more polar solvent system.
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Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the deprotonated, more soluble form of the acid into the organic layer.
Issue 2: Low Solubility in Protic Solvents (e.g., Water, Ethanol) at Neutral pH
Root Cause: The carboxylic acid group is protonated at neutral pH, leading to lower solubility in polar protic solvents.
Solutions:
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pH Adjustment: Add a base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) to raise the pH and form the more soluble carboxylate salt.[4]
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Use of a More Polar Organic Solvent: If water is not required for the reaction, consider using a more polar organic solvent like methanol or isopropanol.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally the best choice for dissolving the free acid. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Solubility is pH-dependent in water. |
| Nonpolar Aprotic | Toluene, Hexane | Very Low | Not recommended as primary solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low | May require a co-solvent. |
| Ethers | THF, Diethyl Ether | Low to Moderate | THF is a better option than diethyl ether. |
| Aqueous Base | Dilute NaOH, K₂CO₃(aq) | High | Forms a soluble salt. |
| Aqueous Acid | Dilute HCl | Very Low | Suppresses deprotonation and reduces solubility. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent to an aqueous solution or a polar solvent to a nonpolar one.[4][5] | Simple to implement; can be fine-tuned. | May affect reaction kinetics or product isolation. |
| pH Adjustment | Deprotonating the carboxylic acid to form a more soluble salt.[4] | Highly effective in aqueous and protic systems. | The added base may interfere with the reaction. |
| Salt Formation | Pre-forming a salt of the carboxylic acid before the reaction.[1][4][5] | Significantly increases aqueous solubility. | Requires an additional synthetic step; the counterion could influence the reaction. |
| Particle Size Reduction | Increasing the surface area of the solid by grinding.[1][2][3] | Simple physical method; does not introduce chemical changes. | May not be sufficient for very poorly soluble compounds. |
| Heating | Increasing the kinetic energy to overcome lattice energy.[1] | Easy to implement. | Can lead to degradation of reactants or products; may affect reaction selectivity. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
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To your reaction vessel containing the poorly dissolved this compound in the primary solvent, add a polar aprotic co-solvent (e.g., DMSO) dropwise with stirring.
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Monitor for dissolution. Add the minimum amount of co-solvent necessary to achieve a homogeneous solution.
-
Caution: Be aware that the co-solvent may need to be removed during the work-up procedure.
Protocol 2: In-situ Salt Formation for Improved Solubility
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Suspend this compound in the chosen reaction solvent.
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Add a stoichiometric amount (or a slight excess) of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine for organic solvents; sodium bicarbonate, potassium carbonate for aqueous solvents).
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Stir the mixture until the solid dissolves. The formation of the salt should result in a clear solution.
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Proceed with the addition of other reagents.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Strategies to enhance the solubility of the target compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. pharmatutor.org [pharmatutor.org]
Technical Support Center: Scale-Up Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
The most prevalent and scalable method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between phenyl azide and propiolic acid or its esters.[1][2] This reaction is often referred to as "click chemistry" due to its high efficiency and selectivity.[3] Alternative routes, such as those starting from β-ketoesters, have been explored but often suffer from lower yields and are less common for large-scale production.[4]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
The primary safety risks are associated with the use of phenyl azide. Organic azides can be thermally unstable and potentially explosive, especially in concentrated form.[4] A significant hazard is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive, particularly if acidic conditions are employed with residual sodium azide.[4] It is crucial to have robust temperature control to manage the exothermic nature of the cycloaddition reaction and to avoid the accumulation of unreacted azide.
Q3: How can I minimize the formation of impurities during scale-up?
Impurity formation can be minimized by carefully controlling reaction parameters. Key strategies include:
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High-Purity Starting Materials: Use of high-purity phenyl azide and propiolic acid is essential.
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Oxygen Exclusion: The Cu(I) catalyst is susceptible to oxidation to inactive Cu(II). Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Controlled Reagent Addition: Slow, controlled addition of one of the reactants can help manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.
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Optimized Stoichiometry: A slight excess of one reagent (typically the more stable one) can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
Q4: What are the recommended purification methods for large-scale production?
For large-scale purification of the carboxylic acid product, the following methods are generally employed:
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Precipitation and Filtration: The product can often be precipitated by adjusting the pH of the reaction mixture. Acidifying the solution will protonate the carboxylate, reducing its solubility in aqueous media and allowing for isolation by filtration.
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Extraction: An acid-base extraction can be effective. The product can be extracted into a basic aqueous solution as its carboxylate salt, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the product.
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Recrystallization: For achieving high purity, recrystallization from a suitable solvent system is a standard method.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Ensure the use of a high-purity copper source. If starting with a Cu(II) salt (e.g., CuSO₄), use a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. Always prepare the sodium ascorbate solution fresh. |
| Poor Quality of Reagents | Verify the purity of phenyl azide and propiolic acid. Impurities can inhibit the catalyst or lead to side reactions. Phenyl azide can degrade over time and should be stored properly. |
| Suboptimal Reaction Conditions | Optimize reaction temperature, concentration, and solvent. The reaction is often run in a mixture of solvents like t-butanol and water to accommodate both organic and inorganic reagents. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, HPLC, or in-situ IR. If the reaction stalls, a small addition of fresh catalyst and reducing agent may be beneficial. |
Product Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Persistent Impurities | Characterize the impurities by techniques like LC-MS or NMR to understand their structure. This can help in designing a more effective purification strategy (e.g., a specific wash or recrystallization solvent). |
| Product Oiling Out | If the product "oils out" during precipitation or recrystallization instead of forming a solid, try modifying the solvent system, adjusting the rate of cooling, or seeding with a small crystal of pure product. |
| Low Recovery from Extraction | Ensure complete pH adjustment during acid-base extraction. Multiple extractions with fresh solvent will improve recovery. |
Safety Incidents or Near-Misses
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Exotherm | Improve heat dissipation by using a reactor with a larger surface area-to-volume ratio or by using a jacketed reactor with a reliable cooling system. Implement a controlled addition protocol for one of the reagents. |
| Potential for Azide Accumulation | Utilize in-situ reaction monitoring (e.g., calorimetry or IR) to track the consumption of the azide and ensure it is not accumulating in the reactor. |
| Blockages in Flow Systems | If using a flow reactor, product precipitation can cause blockages. Adjusting the solvent composition or reaction temperature can help maintain solubility.[5] |
Experimental Protocols
Synthesis of Phenyl Azide (Lab Scale)
This procedure is for informational purposes and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.
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Dissolve aniline (1 equivalent) in a suitable aqueous acid solution (e.g., HCl).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, dissolve sodium azide (1.1 equivalents) in water and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.
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Extract the phenyl azide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. Caution: Do not heat the phenyl azide to high temperatures.
Scale-Up Synthesis of this compound via CuAAC
This protocol outlines a general procedure for the scale-up synthesis. Specific quantities and conditions should be optimized for your particular equipment and scale.
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Reactor Setup: In a suitable jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert atmosphere inlet, charge a mixture of t-butanol and water.
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Reagent Addition: Add propiolic acid (1 equivalent) to the reactor.
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Catalyst Preparation: In a separate vessel, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.05-0.1 equivalents) in water.
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Catalyst Addition: Add the catalyst solution to the reactor and stir.
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Phenyl Azide Addition: Begin the controlled, dropwise addition of phenyl azide (1 equivalent) to the reactor, maintaining the internal temperature at a set point (e.g., 25-40 °C) using the reactor's cooling system. The reaction is exothermic, and the addition rate should be adjusted to control the temperature.
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Reaction Monitoring: Monitor the reaction to completion by HPLC or another suitable method.
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Work-up: Once the reaction is complete, adjust the pH of the mixture with a suitable base (e.g., NaOH) to dissolve the product as its carboxylate salt.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether) to remove non-acidic impurities.
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Precipitation: Acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~2-3 to precipitate the this compound.
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Isolation: Isolate the product by filtration, wash the filter cake with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for CuAAC Synthesis
| Parameter | Lab Scale (Typical) | Pilot Scale (Example) |
| Phenyl Azide (equiv.) | 1.0 | 1.0 |
| Propiolic Acid (equiv.) | 1.0 - 1.1 | 1.05 |
| CuSO₄·5H₂O (mol%) | 1 - 5 | 0.5 - 2 |
| Sodium Ascorbate (mol%) | 5 - 10 | 2 - 5 |
| Solvent | t-BuOH/H₂O | t-BuOH/H₂O |
| Temperature (°C) | 25 - 50 | 30 - 45 |
| Reaction Time (h) | 2 - 8 | 4 - 12 |
| Typical Yield (%) | 85 - 95 | 80 - 90 |
| Purity (HPLC, %) | >98 | >99 |
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
References
- 1. orientjchem.org [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. A Decade of Progress in Click Reactions Based on CuAAC Home [pubs.rsc.org]
- 4. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid during reactions
Welcome to the technical support center for 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to decarboxylation?
A1: While the 1,2,3-triazole ring itself is generally thermally stable, the carboxylic acid moiety at the 4-position can be susceptible to decarboxylation under certain reaction conditions, particularly elevated temperatures and harsh pH.[1][2] The stability is influenced by the reaction type, reagents, and workup procedures.
Q2: What are the primary factors that can induce decarboxylation of this compound?
A2: The main factors that can promote the unintended loss of CO2 from this compound include:
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High Temperatures: Many polynitro-aryl-1,2,3-triazoles show decomposition between 142-319 °C, and while the phenyl-substituted version is not energetic, high temperatures used during coupling reactions can facilitate decarboxylation.[2]
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Strongly Acidic or Basic Conditions: Both acidic and basic environments can catalyze decarboxylation, especially during prolonged reaction times or harsh workup procedures.
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Choice of Reagents: Certain reagents used for activating the carboxylic acid may require conditions that inadvertently favor decarboxylation.
Q3: How can I minimize decarboxylation during an amide coupling reaction?
A3: To minimize decarboxylation during amide bond formation, it is crucial to use mild reaction conditions. This includes:
-
Lower Reaction Temperatures: Whenever possible, conduct the reaction at room temperature or slightly elevated temperatures.
-
Optimized Coupling Reagents: Employ modern coupling reagents that are effective at lower temperatures. Reagents like HATU, HOBt/EDC, and PyBOP are often used for efficient amide bond formation under mild conditions.[3]
-
Controlled pH: Maintain a neutral or slightly basic pH during the reaction and workup. The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is common.
Q4: Are there specific recommendations for esterification reactions?
A4: For esterification, avoiding high temperatures and strong acids is key. Consider methods such as:
-
Steglich Esterification: Using DCC and a catalytic amount of DMAP at or below room temperature.
-
Mitsunobu Reaction: This allows for the formation of esters under mild, neutral conditions, though purification from byproducts is necessary.
-
Alkylation of the Carboxylate Salt: Formation of the carboxylate salt with a non-nucleophilic base followed by reaction with an alkyl halide at moderate temperatures can also be effective.
Troubleshooting Guides
Issue 1: Significant Decarboxylation Observed During Amide Coupling
If you are observing the formation of 2-phenyl-2H-1,2,3-triazole as a major byproduct, consult the following troubleshooting table.
| Potential Cause | Recommended Solution | Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. If the reaction is sluggish, screen for a more active coupling reagent at a lower temperature. | Reduces the thermal energy available to overcome the activation barrier for decarboxylation. |
| Use of a suboptimal coupling reagent. | Switch to a modern coupling reagent known for high efficiency under mild conditions (e.g., HATU, COMU, PyBOP).[3] | These reagents often lead to faster reaction rates at lower temperatures, outcompeting the decarboxylation side reaction. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizes the time the activated acid is exposed to conditions that could lead to decarboxylation. |
| Harsh workup conditions (acidic/basic). | Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid strong acid or base washes. | Prevents acid or base-catalyzed decarboxylation of any remaining activated acid or the product itself. |
Issue 2: Decarboxylation During Purification
If the desired carboxylic acid product appears to be degrading during purification, consider the following.
| Potential Cause | Recommended Solution | Rationale |
| High temperatures during solvent evaporation. | Remove solvent under reduced pressure at low temperatures (rotary evaporation with a water bath at or below 40°C). | Minimizes thermal stress on the molecule. |
| Acidic or basic nature of the chromatography stationary phase. | Use neutral silica gel or alumina for column chromatography. Consider treating silica with a small amount of a non-volatile base (e.g., triethylamine) in the eluent if the compound is base-sensitive. | Avoids potential catalytic decarboxylation on the stationary phase. |
| Prolonged storage in solution. | Isolate the product as a stable solid and store it in a cool, dry place. If storage in solution is necessary, use a non-protic solvent and store at low temperatures. | Some compounds can be less stable over long periods in solution, especially in protic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Decarboxylation
This protocol provides a general method for the amide coupling of this compound using HATU as the coupling agent.
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Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or CH2Cl2).
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Addition of Amine and Base: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
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Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of HATU (1.1 eq.) in the same anhydrous solvent dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3, followed by brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on neutral silica gel.
Visualizations
Caption: Potential pathway for decarboxylation of this compound.
Caption: Decision workflow for minimizing decarboxylation risk during reactions.
References
stability of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,2,3-triazole ring system?
A1: The 1,2,3-triazole ring is a robust and highly stable aromatic heterocycle.[1][2][3][4][5] It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation, oxidation, and reduction.[1][2][3][4] This inherent stability makes it a favored structural motif in medicinal chemistry.
Q2: How does the carboxylic acid group influence the stability of the molecule at different pH values?
A2: The primary pH-dependent stability concern for the carboxylic acid group is the potential for decarboxylation, which is the loss of the carboxyl group as carbon dioxide. The rate of this reaction can be influenced by both pH and temperature. While aromatic carboxylic acids are relatively stable, extreme pH conditions and elevated temperatures can promote decarboxylation.[6][7][8][9]
Q3: I am observing inconsistent results in my biological assays. Could this be related to the pH of my buffer?
A3: Yes, inconsistent results can be an indication of compound instability. While this compound is expected to be largely stable, the pH of your experimental buffer could potentially influence its solubility and ionization state, which in turn may affect its biological activity and apparent stability. It is crucial to assess the compound's stability under your specific experimental conditions.
Q4: What are the likely degradation products of this compound under forced degradation conditions?
A4: Under harsh conditions (e.g., strong acid or base at high temperatures), the most probable degradation pathway would be decarboxylation, leading to the formation of 2-phenyl-2H-1,2,3-triazole. The triazole ring itself is anticipated to remain intact under most conditions that are not overtly destructive.
Troubleshooting Guides
Guide 1: Unexpected Loss of Compound During Experiments
Issue: A decrease in the concentration of this compound is observed over the course of an experiment in an aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH-Dependent Degradation | Although the triazole ring is stable, the carboxylic acid moiety may undergo slow decarboxylation at extreme pH values, especially with heat. To investigate this, perform a time-course stability study at your experimental pH and temperature. Analyze samples at various time points using a validated HPLC method to quantify the parent compound. |
| Adsorption to Labware | Polar compounds can sometimes adsorb to the surfaces of plasticware or glassware. To mitigate this, consider using low-adsorption microplates or glassware. Rinsing the labware with the experimental buffer before use can also help to saturate any non-specific binding sites. |
| Precipitation | The solubility of the compound is pH-dependent due to the ionizable carboxylic acid group. Ensure that the concentration of the compound in your buffer is below its solubility limit at the experimental pH. Visually inspect for any precipitate and consider performing a solubility assessment. |
Guide 2: HPLC Analysis Issues
Issue: Difficulty in obtaining reproducible and well-defined peaks during HPLC analysis of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | This is common for acidic compounds. Adjusting the pH of the mobile phase can significantly improve peak shape. For a carboxylic acid, a mobile phase pH well below the pKa (typically around 2.5-3.5) will ensure the compound is in its neutral form, leading to better retention and peak shape on a C18 column. Alternatively, using a buffer with a pH above the pKa will result in the ionized form, which may require a different chromatographic approach like HILIC. |
| Shifting Retention Times | Fluctuations in retention time are often due to inconsistent mobile phase composition or temperature.[10][11] Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. If using a buffer, ensure its concentration and pH are consistent between runs.[10] |
| Ghost Peaks | Ghost peaks can arise from impurities in the mobile phase or carryover from previous injections. Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol on the autosampler to minimize carryover. |
Data Presentation
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Stability of this compound in Different Buffers at 50°C
| Buffer (pH) | Time (hours) | % Remaining Parent Compound | Major Degradation Product |
| 0.1 M HCl (pH 1) | 0 | 100 | - |
| 24 | 98.5 | 2-phenyl-2H-1,2,3-triazole | |
| 48 | 97.2 | 2-phenyl-2H-1,2,3-triazole | |
| Acetate Buffer (pH 4.5) | 0 | 100 | - |
| 24 | 99.8 | Not Detected | |
| 48 | 99.5 | Not Detected | |
| Phosphate Buffer (pH 7.4) | 0 | 100 | - |
| 24 | 99.7 | Not Detected | |
| 48 | 99.4 | Not Detected | |
| 0.1 M NaOH (pH 13) | 0 | 100 | - |
| 24 | 98.8 | 2-phenyl-2H-1,2,3-triazole | |
| 48 | 97.5 | 2-phenyl-2H-1,2,3-triazole |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a general method for assessing the stability of this compound in various aqueous buffer solutions.
1. Materials:
- This compound
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), 0.1 M NaOH (pH 13)
- Validated HPLC method for the analysis of the compound and its potential degradants.
2. Procedure:
- Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution into each of the aqueous buffers to a final concentration of 10 µg/mL.
- Incubate the solutions at a controlled temperature (e.g., 40°C or 50°C).
- At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.
- Immediately quench any further degradation by diluting the aliquot with the initial mobile phase of the HPLC method and store at a low temperature (e.g., -20°C) until analysis.
- Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Materials:
- This compound
- 1 M HCl
- 1 M NaOH
- 30% Hydrogen Peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 80°C for 2 hours.
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80°C for 2 hours.
- Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound to dry heat at 105°C for 24 hours.
- Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
- After the specified stress period, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with an unstressed control, by HPLC-PDA/MS to identify and characterize any degradation products.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
methods for removing unreacted starting materials from 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. The following sections detail methods for removing unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a cycloaddition reaction between phenyl azide and a three-carbon building block. Consequently, the most common impurities are unreacted starting materials such as phenyl azide and an alkyne derivative (e.g., propiolic acid ) or a β-ketoester (e.g., ethyl 3-oxo-3-phenylpropanoate ). Additionally, the formation of the isomeric byproduct, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid , is a possibility.
Q2: How can I remove unreacted phenyl azide from my product?
A2: Phenyl azide is a neutral, relatively nonpolar compound. It can be effectively removed using column chromatography. Due to its volatility, it can also be removed under reduced pressure, though care must be taken due to its potential instability.
Q3: What is the best method to separate the desired 2-phenyl isomer from the 1-phenyl isomeric byproduct?
A3: The two isomers, this compound and 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, often have different polarities and solubilities. Column chromatography is the most effective method for their separation. Careful selection of the eluent system is crucial for achieving good resolution. Fractional crystallization might also be effective if a suitable solvent system can be identified where the two isomers have significantly different solubilities.
Q4: My purified product still shows broad peaks in the NMR spectrum. What could be the cause?
A4: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities, residual solvent, or aggregation of the compound. Ensure all solvents are thoroughly removed under high vacuum. If paramagnetic metal catalysts (e.g., copper) were used in the synthesis, treatment with a chelating agent or filtration through a plug of silica gel or activated carbon may be necessary. The presence of both the carboxylic acid and its salt form can also lead to peak broadening; acidification of the NMR sample with a drop of deuterated acid (e.g., DCl) can sometimes sharpen the signals.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: The product is contaminated with a neutral, non-polar impurity.
Method: Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral impurities like unreacted phenyl azide or other non-acidic starting materials.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which both the product and the impurity are soluble, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][2] Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while the neutral impurity will remain in the organic layer.[3][4]
-
Isolation of Impurity: Drain the lower aqueous layer. The organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to recover the neutral impurity for characterization if needed.
-
Isolation of Product: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 1M HCl, until the pH is acidic (pH 2-3, check with pH paper).[2] The protonated this compound will precipitate out of the solution.
-
Collection: Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it thoroughly.
Troubleshooting Flowchart: Acid-Base Extraction
Issue 2: The product is contaminated with the isomeric byproduct or other polar impurities.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. Test small amounts of your crude product in various solvents to find the best one. Common solvents to try for triazole carboxylic acids include ethanol, methanol, acetone, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
Troubleshooting Flowchart: Recrystallization
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] For carboxylic acids, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can help to reduce tailing and improve the separation by keeping the compound in its protonated form.[7]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize the physical and solubility properties of this compound and its common starting materials. This data is essential for planning purification strategies.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₇N₃O₂ | 189.17 | Solid |
| Phenyl Azide | C₆H₅N₃ | 119.13 | Pale yellow liquid |
| Propiolic Acid | C₃H₂O₂ | 70.05 | Colorless liquid |
| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | Liquid |
Table 2: Solubility Data (Qualitative)
| Solvent | This compound | Phenyl Azide | Propiolic Acid | Ethyl 3-oxo-3-phenylpropanoate |
| Water | Sparingly soluble | Insoluble | Soluble | Insoluble |
| 5% aq. NaHCO₃ | Soluble | Insoluble | Soluble | Insoluble |
| 5% aq. NaOH | Soluble | Insoluble | Soluble | Insoluble |
| 5% aq. HCl | Insoluble | Insoluble | Soluble | Insoluble |
| Diethyl Ether | Soluble | Soluble | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble | Soluble | Soluble |
| Hexanes | Insoluble | Soluble | Insoluble | Soluble |
| Methanol / Ethanol | Soluble | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble | Soluble | Soluble |
Note: "Soluble" and "Insoluble" are general terms. The exact solubility can vary with temperature.
References
alternative synthetic pathways to minimize impurities in 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthetic pathways, impurity control, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several pathways. The most common methods involve the 1,3-dipolar cycloaddition of an azide with an alkyne. However, to achieve the desired 2-phenyl isomer, direct cycloaddition of phenyl azide with propiolic acid under standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions is often not ideal as it typically favors the 1-phenyl isomer. Alternative strategies include:
-
Regioselective synthesis from phenylhydrazine: This approach involves the reaction of phenylhydrazine with a suitable three-carbon building block, followed by cyclization to form the 2-phenyl-1,2,3-triazole ring.
-
Post-cycloaddition isomerization: In some cases, a 1-phenyl-1H-1,2,3-triazole can be synthesized and subsequently rearranged to the more thermodynamically stable 2-phenyl isomer, although this is not always a straightforward process.
-
Metal-free cycloadditions: Thermal or strain-promoted azide-alkyne cycloadditions can sometimes provide different regioselectivity compared to copper-catalyzed reactions.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The primary impurities to monitor are:
-
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: This is the most common regioisomeric impurity, especially in cycloaddition reactions.
-
Unreacted starting materials: Phenyl azide, propiolic acid, or their precursors may remain if the reaction does not go to completion.
-
Products of the Dimroth rearrangement: This rearrangement can lead to the formation of other triazole isomers where the exocyclic and endocyclic nitrogen atoms have switched places.[1]
-
Residual metal catalyst: If a copper-catalyzed method is used, residual copper can contaminate the final product.
-
Side-products from decarboxylation: Phenylpropiolic acid can undergo decarboxylation under certain conditions.
Q3: How can I differentiate between the 2-phenyl and 1-phenyl isomers?
A3: The two isomers can be distinguished using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the triazole and phenyl rings will be different for the two isomers. 1H NMR spectra for the 1-phenyl isomer are available in some databases, which can be used for comparison.
-
High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a suitable HPLC column, allowing for their separation and quantification.
-
Melting Point: The melting points of the two isomers are expected to be different.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired 2-phenyl isomer | 1. The reaction conditions favor the formation of the 1-phenyl isomer. 2. Incomplete reaction. | 1. Explore alternative synthetic pathways that are known to be regioselective for the 2-substituted product. 2. Optimize reaction parameters such as temperature, solvent, and catalyst (if applicable). 3. Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. |
| Presence of significant amounts of the 1-phenyl isomer | The cycloaddition reaction is not regioselective. | 1. Attempt purification by fractional recrystallization, as the isomers may have different solubilities. 2. Use column chromatography with a carefully selected eluent system to separate the isomers. 3. Consider a synthetic route that specifically targets the 2-phenyl isomer. |
| Product is contaminated with a brown or black solid | Residual copper catalyst from a CuAAC reaction. | 1. Wash the crude product with a solution of a chelating agent like EDTA to remove copper ions. 2. Pass a solution of the product through a short plug of silica gel. |
| Unexpected peaks in the NMR spectrum | 1. Presence of the 1-phenyl isomer. 2. Formation of byproducts from a Dimroth rearrangement. 3. Residual solvent. | 1. Compare the spectrum with known spectra of the 1-phenyl and 2-phenyl isomers. 2. Use 2D NMR techniques to help elucidate the structure of the unknown impurities. 3. Ensure the product is thoroughly dried under vacuum. |
Alternative Synthetic Pathways
A summary of alternative synthetic pathways to minimize impurities is presented below.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Key Advantages | Potential Impurities |
| Regioselective Synthesis via Hydrazone | Phenylhydrazine, Ethyl glyoxalate | Acid catalyst for hydrazone formation, Oxidizing agent for cyclization | 60-75 | High regioselectivity for the 2-phenyl isomer. | Unreacted intermediates, over-oxidation products. |
| Thermal Cycloaddition | Phenyl azide, Propiolic acid | None (thermal conditions) | 40-60 | Metal-free. | Mixture of 1-phenyl and 2-phenyl isomers, decarboxylation products. |
| Modified CuAAC | Phenyl azide, Propiolic acid | Copper catalyst with specific ligands | 50-80 | Higher yield than thermal methods. | 1-phenyl isomer, residual copper. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via Hydrazone Formation
This method is designed to favor the formation of the desired 2-phenyl isomer.
Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)acetate
-
In a round-bottom flask, dissolve ethyl glyoxalate (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Oxidative Cyclization to Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
-
Dissolve the crude hydrazone in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, copper(II) acetate (2.0 eq), in portions.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture at reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Purification by Recrystallization
This protocol is for the purification of the final product to remove minor impurities.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Alternative synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Structural Validation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a combination of analytical techniques is essential to unequivocally confirm its molecular structure. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid researchers in the structural validation of this and similar compounds.
Comparison of Analytical Methods
The selection of an analytical method for the structural validation of this compound is contingent on the specific information required. While each technique provides valuable insights, a comprehensive analysis typically involves a combination of spectroscopic and spectrometric methods.
| Analytical Method | Principle | Information Obtained | Strengths | Limitations |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance of ¹H nuclei | Number of protons, their chemical environment, and spin-spin coupling | Provides detailed information on the proton framework of the molecule. | Complex spectra can be difficult to interpret; requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance of ¹³C nuclei | Number and types of carbon atoms (e.g., sp², sp³, C=O) | Complements ¹H NMR by providing a carbon skeleton map. | Lower sensitivity than ¹H NMR; longer acquisition times. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., C=O, O-H, C=N, N=N) | Rapid and non-destructive; provides a molecular fingerprint. | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight and fragmentation patterns | High sensitivity; provides molecular formula with high-resolution MS. | Isomeric differentiation can be challenging without tandem MS. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Three-dimensional arrangement of atoms in the solid state | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Data
The following tables summarize the expected and reported spectral data for this compound.
Table 1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.0 | Singlet | -COOH |
| 7.4-8.0 | Multiplet | Phenyl-H | |
| ~8.9 | Singlet | Triazole-H | |
| ¹³C | Varies | - | Phenyl-C |
| Varies | - | Triazole-C | |
| Varies | - | C=O |
Note: Actual chemical shifts can vary depending on the solvent and concentration.[1][2][3]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid)[4][5] |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid)[4] |
| 1500-1600 | Medium-Strong | C=C and C=N stretching |
| ~1400 | Medium | -N=N- stretch |
Source: General spectral data for carboxylic acids and triazoles.[4][5][6]
Table 3: Mass Spectrometry Data
| Technique | m/z Value | Assignment |
| High-Resolution MS (ESI+) | Calculated for C₉H₇N₃O₂ | [M+H]⁺ |
Note: Fragmentation patterns would provide further structural information.[7]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.
-
-
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to deduce structural information.
X-ray Crystallography
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount the crystal on the diffractometer and collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and molecular geometry.[8][9]
Visualizations
Caption: Experimental workflow for the structural validation of this compound.
Caption: Logical relationships between analytical methods and the structural information they provide.
References
- 1. This compound | C9H7N3O2 | CID 762277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The positional isomerism of substituents on the triazole ring can significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of two key isomers: 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, with a focus on their potential as xanthine oxidase inhibitors and anticancer agents.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. Derivatives of both 1-phenyl and 2-phenyl-1,2,3-triazole-4-carboxylic acid have been investigated as XO inhibitors.
Quantitative Comparison of Xanthine Oxidase Inhibitory Activity
| Compound Derivative | Isomer | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (1a-s) | 1-phenyl | 0.21 - 26.13 | Allopurinol | ~7.6 | [1] |
| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives (7a-h, 8a-h) | 2-phenyl | Submicromolar/nanomolar range | Febuxostat | - | [2] |
Note: The data presented is derived from different studies and direct comparison should be made with caution. The specific substitutions on the phenyl ring and triazole core significantly impact the inhibitory potency.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibitory Assay
The inhibitory activity of the triazole derivatives on xanthine oxidase is typically determined by monitoring the enzymatic conversion of xanthine to uric acid.
-
Enzyme and Substrate Preparation: A solution of bovine milk xanthine oxidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). A solution of xanthine is also prepared in the same buffer.
-
Inhibition Assay:
-
The test compounds are dissolved in DMSO and diluted to various concentrations.
-
In a 96-well plate, the enzyme solution is pre-incubated with the test compounds or a reference inhibitor (e.g., allopurinol, febuxostat) for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding the xanthine substrate.
-
The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm over time.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Xanthine Oxidase Inhibition Pathway
References
A Comparative Guide to Click Chemistry Reagents: Focusing on the Synthesis of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary reagents used in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. While the topic of interest is "2-phenyl-2H-1,2,3-triazole-4-carboxylic acid," it is important to clarify that this molecule and its derivatives are typically the products of a click chemistry reaction, rather than reagents themselves. Specifically, they are synthesized via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
This comparison will, therefore, focus on the performance of the key reactant classes that lead to the formation of such triazole compounds. We will delve into the two major types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
At a Glance: CuAAC vs. SPAAC
The fundamental difference between these two powerful bioconjugation methods lies in the use of a copper catalyst. CuAAC reactions are celebrated for their rapid kinetics; however, the potential cytotoxicity of copper can be a concern in biological systems. In contrast, SPAAC reactions proceed without a metal catalyst, offering superior biocompatibility for in vivo and live-cell imaging, though generally with slower reaction rates.
Data Presentation: A Quantitative Comparison of Click Chemistry Reagents
The efficacy of a click reaction is often quantified by its second-order rate constant (k₂), which reflects the speed at which the azide and alkyne components form the triazole product. A higher k₂ value signifies a faster reaction, which is particularly advantageous in applications with low reactant concentrations or when studying dynamic biological processes.
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC Reagents
| Reaction Type | Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| CuAAC | Terminal Alkyne | Phenylacetylene | 1 - 100 | Very fast kinetics, requires copper catalyst and reducing agent. |
| Azide | Benzyl Azide | Reacts with terminal alkynes in the presence of Cu(I). | ||
| SPAAC | Strained Cyclooctyne | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | High reactivity for a copper-free reagent, widely used. |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO. | ||
| Difluorinated Cyclooctyne (DIFO) | ~0.076 | Enhanced reactivity due to electron-withdrawing fluorine atoms. | ||
| Azide | Benzyl Azide | Reacts with strained cyclooctynes without a catalyst. |
Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the reactants.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC, along with a generalized workflow for synthesizing and analyzing 1,2,3-triazole derivatives.
Experimental Protocols
Reproducible and comparable data are contingent on standardized experimental methods. Below is a representative protocol for the synthesis of a 1,2,3-triazole derivative via a CuAAC reaction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (e.g., Phenyl azide)
-
Terminal Alkyne (e.g., Propiolic acid to form the topic compound)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 v/v water:t-butanol).
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water. The product may precipitate and can be collected by filtration. If the product is soluble, it can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization: The structure and purity of the final triazole product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
The selection between CuAAC and SPAAC, and the specific reagents within each class, is a critical decision that should be dictated by the specific requirements of the intended application. For in vitro applications where reaction speed is paramount and potential copper cytotoxicity is not a major concern, CuAAC is often the preferred method for synthesizing 1,2,3-triazole derivatives like this compound. For applications involving live cells or in vivo studies, the biocompatibility of SPAAC reagents makes them the superior choice, despite their generally slower reaction kinetics. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental needs.
A Comparative Guide to the Computational Modeling of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the computational properties of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives against other relevant heterocyclic compounds. The information presented herein is supported by data from published computational studies, offering insights into the molecule's potential applications in drug discovery and materials science.
I. Comparative Analysis of Physicochemical and Electronic Properties
The following table summarizes key quantitative data from computational studies on this compound and related triazole derivatives. These parameters are crucial for understanding the molecule's reactivity, stability, and potential biological activity.
| Property | This compound | Substituted 1,2,3-Triazole Derivatives[1] | 1,2,4-Triazole Derivatives[2] |
| Molecular Formula | C₉H₇N₃O₂ | Varies | Varies |
| Molecular Weight ( g/mol ) | 189.17 | Varies | Varies |
| HOMO Energy (eV) | Varies based on computational method | Typically in the range of -6.0 to -7.5 | Typically in the range of -6.5 to -8.0 |
| LUMO Energy (eV) | Varies based on computational method | Typically in the range of -1.0 to -2.5 | Typically in the range of -1.5 to -3.0 |
| HOMO-LUMO Gap (eV) | Varies based on computational method | Typically in the range of 4.0 to 5.5 | Typically in the range of 4.5 to 6.0 |
| Dipole Moment (Debye) | Varies based on computational method | Can range from 2.0 to 8.0 depending on substituents | Can range from 1.5 to 7.0 depending on substituents |
| pKa | ~4-5 (estimated) | Can vary significantly with electron-donating or -withdrawing groups | Generally weakly basic |
II. Experimental and Computational Protocols
The data presented in this guide are derived from established computational chemistry methodologies. Below are detailed protocols for the key analytical techniques employed in the cited studies.
A. Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, electronic energies (HOMO and LUMO), and dipole moments.
Typical Protocol:
-
Structure Optimization: The initial 3D structure of the molecule is drawn using a molecular editor and then optimized to its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: Single-point energy calculations are then carried out to determine electronic properties like HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.
-
Solvation Effects: To simulate a more realistic biological environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).
B. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding affinity and mode of action of a ligand with a protein target.
Typical Protocol:
-
Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand (this compound) is prepared by optimizing its 3D structure and assigning appropriate atom types and charges.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore possible binding poses of the ligand within the receptor's active site. The program scores these poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.
C. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a computational approach to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.
Typical Protocol:
-
Input Molecular Structure: The 2D or 3D structure of the molecule of interest is used as input for the prediction software.
-
Software and Algorithms: Various software packages and web servers (e.g., SwissADME, pkCSM, Discovery Studio) are available that use a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, to predict ADMET properties.
-
Property Prediction: A range of properties are calculated, including but not limited to:
-
Absorption: Oral bioavailability, Caco-2 permeability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
-
Analysis: The predicted properties are analyzed to assess the overall drug-likeness of the compound and to identify potential liabilities. Lipinski's rule of five is a commonly used filter to evaluate oral bioavailability.
III. Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for the computational modeling techniques discussed.
Caption: Density Functional Theory (DFT) Workflow.
Caption: Molecular Docking Workflow.
Caption: ADMET Prediction Workflow.
References
benchmarking synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid against established methods
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Methodologies
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability and capacity for hydrogen bonding. Among its derivatives, 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid serves as a crucial building block for novel therapeutic agents. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide provides a comprehensive benchmark of three primary synthetic methodologies: the classical Huisgen 1,3-dipolar cycloaddition, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Quantitative Data Comparison
The selection of a synthetic route is often a trade-off between reaction speed, yield, regioselectivity, and the cost or toxicity of catalysts. The following table summarizes the key performance indicators for each method in the synthesis of this compound from phenyl azide and propiolic acid.
| Parameter | Classical Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Primary Product | Mixture of 1,4- and 1,5-isomers | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (1,4-isomer) | 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (1,5-isomer) |
| Regioselectivity | Poor; mixture of isomers | Excellent for 1,4-isomer | Excellent for 1,5-isomer[1][2] |
| Typical Yield | Moderate to Good (Overall) | High to Excellent (>85%)[2] | Good to High (70-90%)[1] |
| Reaction Temperature | High (≥ 100°C)[3] | Room Temperature to Mild Heat (25-50°C)[2] | Mild to High Heat (45-80°C)[4][5] |
| Reaction Time | Long (12-24 hours)[3] | Short to Moderate (1-12 hours) | Moderate (4-16 hours)[4] |
| Catalyst | None | Cu(I) source (e.g., CuSO₄/NaAsc) | Ru(II) complex (e.g., Cp*RuCl(COD))[1] |
| Functional Group Tolerance | Moderate | Excellent | Good |
Experimental Protocols
Detailed methodologies for the three benchmarked synthetic routes are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Method 1: Classical Huisgen 1,3-Dipolar Cycloaddition (Thermal)
This method represents the traditional approach to synthesizing 1,2,3-triazoles, relying on thermal energy to drive the cycloaddition. Its primary drawback is the lack of regioselectivity, yielding a mixture of the 1,4- and 1,5-isomers.
Protocol:
-
In a sealed reaction vessel, dissolve phenyl azide (1.0 eq.) and propiolic acid (1.1 eq.) in a high-boiling point solvent such as toluene or xylenes.
-
Heat the mixture to reflux (typically 110-140°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid, will require purification by column chromatography or fractional crystallization to separate the isomers.
Method 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
As a cornerstone of "click chemistry," CuAAC offers a highly efficient and regioselective route to the 1,4-disubstituted triazole.[3] The use of a copper(I) catalyst, often generated in situ, allows the reaction to proceed under mild conditions with high yields.
Protocol:
-
To a stirred solution of phenyl azide (1.0 eq.) and propiolic acid (1.0 eq.) in a 2:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating to 50°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Method 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is a powerful complementary method to CuAAC, providing exclusive access to the 1,5-disubstituted triazole regioisomer.[1][6] This method is particularly valuable when the 1,5-substitution pattern is required for the desired biological activity or material properties.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon), dissolve phenyl azide (1.0 eq.) and propiolic acid (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Add the ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%), to the reaction mixture.
-
Heat the mixture to 60-80°C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each synthetic method, providing a clear visual representation of the key steps involved.
Caption: Workflow for Classical Huisgen Cycloaddition.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
A Comparative Guide to the Quantitative Analysis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
In the landscape of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques for the determination of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. We present detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their analytical needs.
Quantitative Analysis Methods: A Head-to-Head Comparison
The choice of an analytical technique for quantification depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two commonly employed techniques in pharmaceutical analysis.
Table 1: Comparison of Quantitative Performance Data
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | LC-MS/MS |
| Principle | Signal intensity is directly proportional to the molar amount of the analyte. | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | High (based on unique NMR signals) | Moderate to High (dependent on chromatographic separation) | Very High (based on parent and fragment ion masses) |
| Precision (RSD) | < 1% | < 2% | < 5-15% |
| Accuracy | High (often considered a primary ratio method) | High (dependent on reference standards) | High (dependent on reference standards and matrix effects) |
| Limit of Detection (LOD) | ~ 0.1 - 1 mg/mL | ~ 0.1 - 1 µg/mL | ~ pg/mL - ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 - 5 mg/mL | ~ 0.5 - 5 µg/mL | ~ ng/mL |
| Reference Standard | Requires a certified internal standard. | Requires a certified standard of the analyte. | Requires a certified standard and often a stable isotope-labeled internal standard. |
| Sample Throughput | Lower | Higher | Higher |
| Instrument Accessibility | Specialized | Widely available | Specialized |
Note: The performance data for HPLC-UV and LC-MS/MS are representative values for triazole-containing compounds and may vary for this compound.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are proposed methodologies for the analysis of this compound using qNMR, HPLC, and LC-MS/MS.
Quantitative NMR (qNMR) Protocol
qNMR offers the advantage of not requiring an identical certified reference material of the analyte; instead, a certified internal standard of a different compound can be used.
Internal Standard Selection: For this compound, a suitable internal standard should be soluble in the same deuterated solvent, have signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity. Maleic acid or 1,4-dinitrobenzene are potential candidates for use in polar aprotic solvents like DMSO-d6.[1][2]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a similar molar equivalent of the chosen internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Vortex the vial until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation. This needs to be determined experimentally using an inversion-recovery experiment.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Quantification:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the triazole proton) and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine analysis and quality control.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). A typical starting point could be a 70:30 (v/v) mixture of 0.05 M ammonium acetate buffer (pH 6) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, likely around 254 nm).
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For similar triazole compounds, LODs and LOQs in the range of 0.1-5 µg/mL have been reported.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This highly sensitive and selective method is ideal for the analysis of trace amounts of the analyte, especially in complex matrices.
LC Conditions:
-
Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
Multiple Reaction Monitoring (MRM): The precursor ion (M-H)- for this compound and at least two characteristic product ions need to be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: These need to be optimized for the specific analyte and instrument.
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variations in instrument response.
Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched solvent. This method can achieve very low limits of quantification, often in the low ng/mL to pg/mL range.[5]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the general workflow for qNMR analysis and a logical comparison of the three analytical methods.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Caption: Comparison of key attributes for qNMR, HPLC, and LC-MS/MS.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
qNMR is an excellent choice when high accuracy and precision are required, and it can serve as a primary method for the certification of reference materials. Its lower sensitivity and throughput may be limiting factors for some applications.
-
HPLC-UV offers a good balance of performance, accessibility, and throughput, making it well-suited for routine quality control and release testing.
-
LC-MS/MS is the method of choice for trace-level quantification, especially in complex biological or environmental matrices, due to its exceptional sensitivity and selectivity.
By understanding the principles, protocols, and comparative performance of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their analytical data.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. pub.geus.dk [pub.geus.dk]
Comparative Analysis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as potent biological agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.
Xanthine Oxidase Inhibition: A Primary Target
A significant body of research has focused on the potential of this compound derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other health problems.[1] The following data, derived from studies on 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives, illustrate the impact of substitutions on the phenyl ring on their XO inhibitory activity.
Structure-Activity Relationship (SAR) Data for Xanthine Oxidase Inhibition
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) |
| Febuxostat (Reference) | - | 0.012 |
| Derivative 1 | 4'-OCH3 | 0.084 |
| Derivative 2 | 4'-F | 0.125 |
| Derivative 3 | 4'-Cl | 0.153 |
| Derivative 4 | 4'-CH3 | 0.188 |
| Derivative 5 | 3'-OCH3 | 0.254 |
| Derivative 6 | H | >10 |
Data sourced from a study on 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives.[1]
Key SAR Insights for Xanthine Oxidase Inhibition:
-
Importance of the Carboxylic Acid Group: The carboxylic acid moiety at the 4-position of the triazole ring is crucial for inhibitory activity. Derivatives where this group is replaced by a carbohydrazide show a significant loss of potency.[1]
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the 2-phenyl ring play a critical role in determining the inhibitory potency.
-
Electron-donating groups, such as methoxy (OCH3), at the 4'-position of the phenyl ring generally lead to higher potency.[1]
-
Halogen substitutions (F, Cl) at the 4'-position also confer good activity.[1]
-
An unsubstituted phenyl ring results in a dramatic decrease in activity.[1]
-
The position of the substituent is also important, with 4'-substituted derivatives generally showing better activity than their 3'-substituted counterparts.[1]
-
Anticancer Activity: An Emerging Area of Investigation
While the role of this compound derivatives as xanthine oxidase inhibitors is well-documented, their potential as anticancer agents is an expanding field of research. Various 1,2,3-triazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[2][3] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution pattern of the triazole core. One of the identified mechanisms for some triazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[4][5]
Quantitative Data for Anticancer Activity
A systematic quantitative structure-activity relationship (QSAR) study specifically for this compound derivatives against a panel of cancer cell lines is not yet extensively available in the public domain. However, broader studies on 1,2,3-triazole derivatives provide valuable insights. For instance, a study on a series of 1,4-disubstituted 1,2,3-triazoles revealed that the nature of the substituents at both the 1- and 4-positions of the triazole ring significantly influences the cytotoxic activity.[2]
| Compound Type | Cancer Cell Line | IC50 (µM) | Proposed Mechanism |
| 1,2,4-Triazole Derivative | Various (including MDR lines) | Sub-micromolar | Tubulin Polymerization Inhibition[4] |
| 1,2,3-Triazole-Carboxamide | Ovarian Cancer (OVCAR-4) | Log GI50 = -5.52 | Not specified |
| Phosphonate 1,2,3-Triazole | Fibrosarcoma (HT-1080) | 15.13 | Cell cycle arrest at G0/G1[6] |
This table presents data from various studies on different classes of triazole derivatives to highlight their anticancer potential and diverse mechanisms.
General SAR Observations for Anticancer Activity (based on broader triazole derivatives):
-
Lipophilicity and Substituent Type: The lipophilicity and the electronic nature of the substituents on the phenyl ring are often key determinants of anticancer activity.[2]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings linked to the triazole core can significantly enhance cytotoxic effects.[3]
-
Mechanism of Action: The specific mechanism of action, such as tubulin polymerization inhibition or cell cycle arrest, is highly dependent on the overall molecular structure.[4][6]
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 1,2,3-triazole-4-carboxylic acids involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7]
General Procedure:
-
Preparation of Phenyl Azide: Substituted anilines are diazotized using sodium nitrite in an acidic medium, followed by reaction with sodium azide to yield the corresponding phenyl azide.
-
Cycloaddition Reaction: The synthesized phenyl azide is reacted with an alkyne bearing a carboxylate group, such as propiolic acid or its ester, in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-butanol/water).[7]
-
Hydrolysis (if starting with an ester): If an ester of the alkyne is used, the resulting triazole ester is hydrolyzed under basic conditions (e.g., with LiOH or NaOH) to afford the final carboxylic acid derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
General Synthetic Workflow
In Vitro Xanthine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against xanthine oxidase is typically determined using a spectrophotometric method.
Protocol Overview:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 70 mM, pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase enzyme. The test compounds are dissolved in a suitable solvent like DMSO.
-
Assay Mixture: In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the xanthine oxidase solution.
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding the xanthine solution to the wells.
-
Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at approximately 295 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Xanthine Oxidase Inhibition Assay Workflow
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway Visualization
Xanthine Oxidase and Uric Acid Production Pathway
Xanthine oxidase plays a crucial role in the purine degradation pathway. It catalyzes the final two steps, converting hypoxanthine to xanthine and then xanthine to uric acid. This process can also generate reactive oxygen species (ROS), which are implicated in various pathological conditions.
Xanthine Oxidase Pathway and Inhibition
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols can serve as a valuable resource for the rational design and development of novel therapeutic agents based on this promising chemical scaffold. Further research is warranted to fully elucidate the anticancer potential and mechanisms of action of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. orientjchem.org [orientjchem.org]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a key structural motif in medicinal chemistry, can be achieved through various catalytic methodologies. This guide provides an objective comparison of prominent catalytic systems, including copper-catalyzed, ruthenium-catalyzed, and metal-free approaches. The performance of each system is evaluated based on reported experimental data for the synthesis of the target molecule or its close analogs. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Catalytic Systems
The following table summarizes the key quantitative data for different catalytic systems used in the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives. This allows for a direct comparison of their efficiency and reaction conditions.
| Catalytic System | Catalyst | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Copper-Catalyzed | CuSO₄·5H₂O / Sodium Ascorbate | Phenyl azide, Propiolic acid | t-BuOH/H₂O | 12 h | 50°C | 70-88% | [1] |
| Ruthenium-Catalyzed | [Cp*RuCl]₄ | Phenyl azide, Ethyl propiolate | Dioxane | 2-4 h | 100°C | High (not specified) | [2][3] |
| Metal-Free | Iodine (I₂) | Benzaldehyde, Tosylhydrazide, Glyoxylic acid | DMSO | 12 h | 80°C | Moderate to Good (not specified) | [4][5] |
Catalytic Systems in Detail
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] This approach is characterized by its high regioselectivity, mild reaction conditions, and broad functional group tolerance.
Experimental Protocol:
A general procedure for the synthesis of 1-(substituted-phenyl)-1H-1,2,3-triazolyl-4-carboxylic acids is as follows: To a solution of CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added propiolic acid (1 mmol) and the corresponding phenyl azide (1 mmol). The reaction mixture is stirred at 50°C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with HCl to precipitate the product, which is then filtered, washed with cold water, and dried.
Reaction Workflow:
Caption: Copper-Catalyzed Synthesis Workflow
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Ruthenium catalysts offer an alternative to copper, often providing complementary regioselectivity to yield 1,5-disubstituted 1,2,3-triazoles. However, certain ruthenium catalysts can also promote the formation of 1,4-disubstituted products, particularly with specific substrates. This method is noted for its efficiency and can be a valuable alternative when the CuAAC is not suitable.
Experimental Protocol:
A plausible protocol adapted from the synthesis of related triazole carboxylates involves the following: In a sealed tube, phenyl azide (1 mmol) and ethyl propiolate (1.1 mmol) are dissolved in anhydrous dioxane (5 mL). The catalyst, [Cp*RuCl]₄ (0.02 mmol), is then added, and the mixture is heated at 100°C for 2-4 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting ester is then hydrolyzed using standard procedures (e.g., treatment with LiOH in THF/water) to yield the desired carboxylic acid. The product is isolated by acidification and filtration.[2][3]
Reaction Workflow:
Caption: Ruthenium-Catalyzed Synthesis Workflow
Metal-Free Synthesis
Metal-free synthetic routes are gaining increasing attention due to their environmental benefits and the avoidance of potential metal contamination in the final products. One such approach involves the use of iodine as a catalyst in a multi-component reaction.
Experimental Protocol:
An adapted protocol for the synthesis of the target molecule using a metal-free approach is as follows: A mixture of benzaldehyde (1 mmol), tosylhydrazide (1.1 mmol), and glyoxylic acid (1.2 mmol) in DMSO (5 mL) is prepared. To this mixture, iodine (0.2 mmol) is added as a catalyst. The reaction is stirred at 80°C for 12 hours. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure product.[4][5]
Reaction Workflow:
Caption: Metal-Free Synthesis Workflow
Conclusion
The choice of a catalytic system for the synthesis of this compound depends on several factors, including the desired regioselectivity, tolerance to functional groups, environmental considerations, and cost.
-
Copper-catalyzed synthesis remains a robust and highly reliable method, particularly for achieving the 1,4-disubstituted isomer with high yields under mild conditions.
-
Ruthenium-catalyzed synthesis provides a valuable alternative, especially when different regioselectivity is desired or when copper-based systems are not compatible with the substrates.
-
Metal-free synthesis offers an environmentally benign approach, avoiding the use of transition metals and their potential for product contamination. While yields may be more variable, the development of these methods is a significant step towards greener chemical processes.
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets and the comparative data presented herein to select the most appropriate catalytic system.
References
- 1. isres.org [isres.org]
- 2. Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement [organic-chemistry.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. ilacadofsci.com [ilacadofsci.com]
Cross-Validation of Experimental Findings for 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with Published Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its close structural isomers and derivatives. While direct and extensive experimental data for this compound is limited in publicly available literature, this document cross-validates its potential biological activities by examining published data on analogous compounds. The focus is on xanthine oxidase inhibition, antimicrobial effects, and anticancer activity, areas where triazole derivatives have shown significant promise.
Executive Summary
Derivatives of phenyl-1,2,3-triazole-4-carboxylic acid have emerged as a versatile scaffold in medicinal chemistry. The structural isomer, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, and its derivatives have been notably investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout. Furthermore, the broader class of 1,2,3-triazole derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial and antiproliferative effects. This guide synthesizes the available data to provide a benchmark for the potential therapeutic applications of this compound.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological data for derivatives of phenyl-1,2,3-triazole-4-carboxylic acid. It is important to note that the specific substitution patterns on the phenyl and triazole rings significantly influence the biological activity.
Table 1: Xanthine Oxidase Inhibitory Activity of 1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1s | 4-(3-methoxybenzyloxy) | 0.21 | Allopurinol | 7.56 |
| 1r | 4-(4-chlorobenzyloxy) | 0.25 | ||
| 1q | 4-(3-chlorobenzyloxy) | 0.28 | ||
| 1p | 4-(benzyloxy) | 0.35 |
Data sourced from a study on 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. The study highlights that lipophilic ether tails at the 4'-position of the phenyl ring can enhance inhibitory potency.[1]
Table 2: Antimicrobial Activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | 59.5 |
| Vibrio cholerae | 59.5 |
This data is for a specific aminophenyl derivative of 1H-1,2,3-triazole-4-carboxylic acid and demonstrates its potential as an antimicrobial agent.[2][3]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are representative of the experimental procedures used to evaluate the biological activity of triazole derivatives.
Xanthine Oxidase Inhibition Assay
This in vitro spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (pH 7.5)
-
Test Compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations.
-
Add xanthine oxidase to the reaction mixture and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the increase in absorbance at 295 nm for 5 minutes, which corresponds to the formation of uric acid.
-
The inhibitory activity is calculated as the percentage decrease in the rate of uric acid formation in the presence of the test compound compared to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test Compound dissolved in a suitable solvent
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Test Compound
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Mandatory Visualization
Signaling Pathway
Caption: Inhibition of the Xanthine Oxidase Pathway by Triazole Compounds.
Experimental Workflow
References
- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activ… [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential.
Hazard Profile and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., filter paper, gloves, containers) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., irritant, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and local regulations to ensure full compliance.
References
Personal protective equipment for handling 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data
This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[1][2][3][4] Adherence to the safety protocols outlined below is mandatory.
| Hazard Classification (GHS) | Description | Primary Exposure Routes |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][4] | Dermal contact |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][4] | Eye contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][4] | Inhalation |
| Occupational Exposure Limits (OEL) | No specific OEL (OSHA PEL, ACGIH TLV) has been established for this compound.[3][4] | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Work Area Preparation:
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[2][5]
-
Designated Area: Establish a designated area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.[1][6]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves at all times. If there is a risk of splash, consider double-gloving. Inspect gloves for any tears or punctures before use and change them immediately if contaminated.[1][2]
-
Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing, such as when transferring solutions, chemical splash goggles and a face shield are required.[5]
-
Body Protection: A fully fastened laboratory coat must be worn. For larger quantities, consider a chemically resistant apron.[2]
-
Respiratory Protection: If for any reason work must be performed outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]
3. Chemical Handling:
-
Weighing: Whenever possible, weigh the solid material directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the chemical to the container inside the hood, seal it, and then move it to the balance for weighing.[1][6] This minimizes the potential for dust dispersal in the open lab.
-
Dissolving: To prepare solutions, add the weighed solid to the solvent slowly and carefully within the fume hood. Keep the container covered as much as possible during this process to avoid splashes and aerosol generation.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material and avoid creating dust. When transferring solutions, do so carefully to prevent splashing.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The spill area should then be decontaminated.[7]
Disposal Plan
-
Waste Collection: All solid waste, including contaminated gloves, bench paper, and weighing boats, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Disposal Method: All waste must be disposed of through your institution's environmental health and safety (EHS) office as chemical waste. Do not pour any material down the drain.[3]
Workflow for Handling this compound
Caption: Chemical Handling Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
